Sanguisorbigenin
Description
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOHXSLBNLQHF-OXLNSTONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269517 | |
| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-98-2 | |
| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Isolation of Sanguisorbigenin from Sanguisorba officinalis L.
This document provides a comprehensive overview of the methodologies for isolating this compound, a bioactive triterpenoid, from the roots of Sanguisorba officinalis L. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the isolation workflow and a relevant biological signaling pathway.
Introduction
Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in traditional medicine, particularly in Asia, for its anti-inflammatory, hemostatic, and antibacterial properties.[1][2] One of the key bioactive constituents isolated from its roots is this compound (SGB), a triterpenoid compound.[1] Recent research has highlighted the potential of SGB as an antibacterial agent, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, extracts of Sanguisorba officinalis L. have demonstrated anti-cancer activities, suggesting a broad therapeutic potential for its purified compounds.[3][4] This guide details the laboratory procedures for the successful extraction and purification of this compound.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies.[1]
Plant Material and Initial Extraction
-
Preparation of Plant Material : Air-dry the roots of Sanguisorba officinalis L.
-
Extraction :
-
Place 3 kg of the dried roots into a suitable extraction vessel.
-
Add 100 L of 70% aqueous methanol (MeOH).
-
Macerate at room temperature.
-
Repeat the extraction process three times.
-
Filter the combined extracts to remove solid plant material.
-
-
Concentration :
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MeOH extract. From 3 kg of dried roots, approximately 0.6 kg of crude extract can be expected.[1]
-
Solvent Partitioning
-
Suspension : Suspend the crude MeOH extract in distilled water.
-
Fractionation : Perform successive solvent-solvent partitioning with the following, in order:
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
Collect the resulting fractions separately. The this compound is expected to be enriched in the EtOAc fraction.
-
Chromatographic Purification
-
Column Preparation : Utilize a macro-porous resin column for the initial chromatographic separation of the EtOAc fraction.
-
Elution : Elute the column with an ethanol-water (EtOH-H₂O) gradient system, starting from 0% and gradually increasing to 95% ethanol.
-
Fraction Collection : Collect the eluate in fractions (e.g., Fractions A-E).[1]
-
Further Purification (if necessary) : Depending on the purity of the fractions containing this compound, further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve high purity.[5]
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the isolated this compound.
-
Column : Kinetex XB-C18 column (100 × 4.6 mm, 2.6 µm).[1]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B).[1]
-
0–2 min: 29–31% B
-
2–13 min: 31–35% B
-
13–15 min: 35–40% B
-
15–23 min: 40–44% B
-
23–25 min: 44–46% B
-
25–31 min: 46–49% B
-
31–38 min: 49–55% B
-
-
Flow Rate : 1.0 ml/min.[1]
-
Column Temperature : 30°C.[1]
-
Detection Wavelength : 210 nm.[1]
-
Purity Calculation : Purity is determined using the peak area normalization method. A purity of >98% has been reported using this methodology.[1]
Data Presentation
The following tables summarize the quantitative data associated with the isolation and characterization of this compound.
Table 1: Extraction and Yield Data
| Parameter | Value | Reference |
| Starting Plant Material (Dried Roots) | 3 kg | [1] |
| Crude Methanol Extract Yield | 0.6 kg | [1] |
| Final Purity of this compound | >98% | [1] |
Table 2: HPLC Parameters for Purity Analysis
| Parameter | Specification | Reference |
| Column | Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm) | [1] |
| Mobile Phase | Water (A) and Acetonitrile (B) Gradient | [1] |
| Flow Rate | 1.0 ml/min | [1] |
| Temperature | 30°C | [1] |
| Detection | 210 nm | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound from Sanguisorba officinalis L.
Caption: Workflow for the isolation of this compound.
Relevant Signaling Pathway
Extracts from Sanguisorba officinalis L. have been shown to exert anti-cancer effects by downregulating the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival.[4] The following diagram illustrates this inhibitory action.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Sanguisorba officinalis L on breast cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguisorba officinalis L. suppresses non-small cell lung cancer via downregulating the PI3K/AKT/mTOR signaling pathway based on network pharmacology and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sanguisorbigenin: A Comprehensive Technical Guide on its Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguisorbigenin (SGB) is a triterpenoid saponin isolated from the dried root of Sanguisorba officinalis L., a plant with a long history in traditional medicine.[1][2] This technical guide provides a detailed overview of the chemical structure and characterization of this compound. It includes its physicochemical properties, comprehensive spectral data analysis from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and detailed experimental protocols for its isolation and analysis. Furthermore, this guide elucidates the known biological activities of this compound, with a particular focus on its promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and its synergistic effects with β-lactam antibiotics.[1][3] The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a pentacyclic triterpenoid, the aglycone of various saponins found in Sanguisorba officinalis. Its chemical structure has been elucidated through extensive spectroscopic analysis.
Caption: Chemical Structure of this compound.
While specific quantitative physicochemical data such as melting point and optical rotation are not extensively reported in recent literature, this compound is obtained as a purified compound with greater than 98% purity, as determined by High-Performance Liquid Chromatography (HPLC).[1]
Spectroscopic Characterization
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. Although recent studies often refer to previously reported data for confirmation, this section outlines the expected characteristic signals based on its known structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts for its triterpenoid core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl groups (CH₃) | 0.7 - 1.5 | 15 - 30 |
| Methylene groups (CH₂) | 1.0 - 2.5 | 20 - 45 |
| Methine groups (CH) | 1.0 - 2.5 | 30 - 60 |
| Olefinic protons (=CH) | 5.0 - 5.5 | 120 - 145 |
| Carbons attached to oxygen (C-O) | 3.0 - 4.5 | 70 - 90 |
| Carbonyl carbon (C=O) | - | 170 - 185 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3500 - 3200 (broad) | Stretching vibration |
| C-H (alkane) | 3000 - 2850 | Stretching vibration |
| C=O (carboxylic acid) | 1725 - 1700 | Stretching vibration |
| C=C (alkene) | 1680 - 1620 | Stretching vibration |
| C-O | 1260 - 1000 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₄₆O₅ |
| Molecular Weight | 486.68 g/mol |
| Expected [M+H]⁺ (m/z) | 487.3363 |
| Expected [M+Na]⁺ (m/z) | 509.3182 |
Experimental Protocols
Isolation of this compound from Sanguisorba officinalis L.[2]
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried roots of S. officinalis L. are extracted with 70% aqueous methanol at room temperature.
-
Filtration and Concentration: The filtrate is concentrated under reduced pressure to obtain the methanol extract.
-
Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The EtOAc fraction is subjected to macroporous resin column chromatography, followed by silica gel and ODS column chromatography to yield pure this compound.[2]
High-Performance Liquid Chromatography (HPLC) Analysis[1]
Purity and quantification of this compound can be performed using HPLC with the following conditions:
-
Column: Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B)
-
0-2 min, 29-31% B
-
2-13 min, 31-35% B
-
13-15 min, 35-40% B
-
15-23 min, 40-44% B
-
23-25 min, 44-46% B
-
25-31 min, 46-49% B
-
31-38 min, 49-55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Biological Activity and Signaling Pathways
This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It exhibits synergistic effects when combined with β-lactam antibiotics, suggesting its potential as an antibiotic adjuvant.[3]
The proposed mechanism of action involves the downregulation of the mecA gene, which is responsible for the production of penicillin-binding protein 2a (PBP2a).[1][3] PBP2a has a low affinity for β-lactam antibiotics, conferring resistance to MRSA. By reducing the expression of mecA and the subsequent production of PBP2a, this compound renders MRSA more susceptible to these antibiotics.[1][3]
Caption: Proposed mechanism of this compound in overcoming β-lactam resistance in MRSA.
Experimental Protocols for Biological Activity Assessment
-
Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Checkerboard Assay: Employed to evaluate the synergistic effects of this compound in combination with conventional antibiotics.
This technique is used to quantify the levels of PBP2a protein in MRSA treated with this compound to confirm its effect on protein expression.
qRT-PCR is utilized to measure the expression levels of the mecA gene in MRSA upon treatment with this compound, providing insight into its mechanism at the genetic level.
Conclusion
This compound is a promising natural product with a well-characterized chemical structure and significant biological activity. Its potential to combat antibiotic resistance, particularly in MRSA, makes it a subject of great interest for further research and development in the pharmaceutical industry. This technical guide provides a solid foundation of its chemical and biological properties, along with the necessary experimental protocols to facilitate future investigations into this valuable compound.
References
Technical Whitepaper: The Biological Activity of Sanguisorbigenin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to a broad range of antibiotics. The exploration of natural compounds as alternative or adjunctive therapies is a critical area of research. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from Sanguisorba officinalis L., has emerged as a promising candidate. This document provides a comprehensive technical overview of the anti-MRSA activity of SGB, detailing its direct antibacterial effects, synergistic potential with conventional antibiotics, and mechanisms of action. It consolidates quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows.
Direct Antibacterial and Anti-Biofilm Activity
This compound demonstrates potent intrinsic antibacterial activity against various strains of MRSA. Furthermore, it significantly inhibits the formation of MRSA biofilms, a key virulence factor that contributes to antibiotic tolerance and persistent infections.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. Studies have determined the MIC of SGB against both reference and clinical MRSA isolates.[1] At sub-inhibitory concentrations, SGB has a profound impact on biofilm formation.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (SGB) against MRSA
| MRSA Strains | SGB MIC (µg/mL) | Reference |
|---|
| Six strains (reference & clinical isolates) | 12.5 - 50 |[1][3] |
Table 2: Inhibition of MRSA Biofilm Formation by SGB at Sub-Inhibitory Concentrations
| MRSA Strain | SGB Concentration | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| ATCC 33591 | 1/2 MIC | 86% | [2] |
| DPS-1 | 1/2 MIC | 91% |[2] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: A stock solution of this compound is prepared and serially diluted in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.
-
Inoculum: MRSA strains are cultured overnight, and the suspension is adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is recorded as the lowest concentration of SGB at which no visible bacterial growth (turbidity) is observed.[1]
Protocol 2: Biofilm Inhibition Assay This assay quantifies the ability of a compound to prevent biofilm formation.
-
Exposure: MRSA strains are cultured in a 96-well plate with Tryptic Soy Broth (TSB) supplemented with glucose, in the presence of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of SGB. A control group without SGB is included.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is fixed (e.g., with methanol) and stained with 0.1% crystal violet solution.
-
Quantification: Excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% glacial acetic acid). The absorbance is measured using a microplate reader (e.g., at 570 nm) to quantify the biofilm biomass.[2]
Synergistic Activity with Conventional Antibiotics
A significant attribute of SGB is its ability to act synergistically with conventional antibiotics, effectively restoring their efficacy against resistant MRSA strains. This effect has been observed with both β-lactam and non-β-lactam antibiotics.
Quantitative Synergy Data
The combination of SGB with antibiotics leads to a substantial reduction in the MIC of the conventional drug, indicating a potent synergistic relationship.[2][3]
Table 3: Synergistic Effects of SGB in Combination with Antibiotics against MRSA
| Antibiotic Class | Antibiotic | MIC Reduction (Fold-Change) | Reference |
|---|---|---|---|
| β-Lactam | Ampicillin | 2 to 6-fold | [3] |
| β-Lactam | Oxacillin | 2 to 8-fold | [3] |
| Various | Six conventional antibiotics | 2 to 16-fold |[2][4][5] |
Experimental Protocol
Protocol 3: Checkerboard Dilution Assay The checkerboard assay is the standard method for systematically evaluating the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of SGB along the x-axis and a second antibiotic (e.g., oxacillin) along the y-axis. This creates a matrix of varying concentration combinations.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension (approx. 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Partial Synergy/Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mechanisms of Action
This compound employs a multi-faceted approach to combat MRSA, targeting both the genetic basis of resistance and the physical integrity of the bacterial cell.
Reversal of β-Lactam Resistance
The primary mechanism of β-lactam resistance in MRSA is the expression of the mecA gene, which encodes for the Penicillin-Binding Protein 2a (PBP2a).[3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis in their presence. SGB interferes with the regulatory pathway of mecA expression.[1][3] It significantly reduces the gene expression of mecA and its regulatory genes blaR1 and blaZ, ultimately leading to decreased production of PBP2a protein.[3][6]
Disruption of Cell Membrane and Biofilm Integrity
Beyond its effects on resistance genes, SGB directly compromises the MRSA cell structure. It alters cell membrane permeability, leading to damage and lysis.[2] This disruption is a key factor in its direct bactericidal activity and its ability to synergize with other antibiotics, as it may facilitate their entry into the cell. The inhibition of biofilm is linked to the downregulation of the biofilm regulatory gene hld.[2]
Experimental Protocols for Mechanistic Studies
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) This protocol measures changes in gene expression.
-
Treatment: MRSA cultures (e.g., ATCC 33591) are grown to mid-log phase (OD₆₀₀ ≈ 0.9) and treated with sub-inhibitory concentrations of SGB for a short period (e.g., 30 minutes).[3]
-
RNA Extraction: Total RNA is extracted from bacterial pellets using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: qRT-PCR is performed using specific primers for target genes (mecA, blaR1, blaZ, hld) and a housekeeping gene (for normalization).
-
Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.[3]
Protocol 5: Western Blot for PBP2a Detection This technique detects and quantifies the PBP2a protein.
-
Protein Extraction: MRSA is cultured with sub-inhibitory concentrations of SGB (e.g., 1.56–6.25 µg/mL).[3] Cells are harvested, lysed, and total protein is extracted.
-
Electrophoresis: Protein samples are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with a primary antibody specific to PBP2a, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The band intensity corresponds to the protein level.[3]
Protocol 6: Crystal Violet Absorption Assay for Membrane Permeability This assay assesses damage to the cell membrane.
-
Treatment: MRSA suspensions are treated with SGB at various concentrations (e.g., 2x MIC, 4x MIC).[2]
-
Incubation: The suspensions are incubated for a defined period.
-
Staining: Crystal violet solution is added. Increased uptake of the dye indicates compromised membrane integrity.
-
Analysis: Cells are centrifuged, and the absorbance of the supernatant is measured. A decrease in the supernatant's absorbance corresponds to an increase in dye uptake by the damaged cells.[2]
Protocol 7: Transmission Electron Microscopy (TEM) TEM provides high-resolution images of bacterial cell morphology.
-
Sample Preparation: MRSA cells are treated with SGB (e.g., 1/2 MIC and MIC).[2] The cells are then fixed (e.g., with glutaraldehyde), post-fixed (with osmium tetroxide), dehydrated through an ethanol series, and embedded in resin.
-
Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.
-
Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: The prepared sections are viewed under a transmission electron microscope to observe changes in cell wall structure, membrane integrity, and intracellular contents.[2]
Safety and Cytotoxicity Profile
Preliminary assessments indicate that this compound exhibits low cytotoxicity and hemolytic activity, suggesting a favorable safety profile for potential therapeutic use.[2][7] However, it is noted that other triterpene glycosides from S. officinalis have shown cytotoxic potential against tumor cell lines, highlighting the need for comprehensive toxicological evaluation.[3]
Experimental Protocol
Protocol 8: MTS Cytotoxicity Assay This colorimetric assay determines cell viability.
-
Cell Culture: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere.[7]
-
Treatment: The cells are treated with various concentrations of SGB for a specified duration (e.g., 24 hours).
-
Reagent Addition: An MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Incubation & Measurement: The plate is incubated to allow for color development. The absorbance of the formazan product is then measured with a plate reader.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Outlook
This compound presents a compelling multi-modal strategy against MRSA. It possesses inherent antibacterial and anti-biofilm properties, and critically, it can re-sensitize MRSA to conventional antibiotics. Its mechanisms of action, involving the suppression of key resistance genes like mecA and the disruption of the bacterial cell membrane, make it a robust candidate for further development.[2][3] Future research should focus on in-depth toxicological studies, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy trials to validate its potential as a novel anti-MRSA agent or antibiotic adjuvant in a clinical setting.
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sanguisorbigenin: A Novel Mechanism-Based Inhibitor of Bacterial Biofilms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the medicinal plant Sanguisorba officinalis, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against bacterial biofilms, with a primary focus on its effects against Methicillin-Resistant Staphylococcus aureus (MRSA). We delve into its impact on biofilm formation, the underlying molecular pathways, and its synergistic potential with existing antibiotics. This document consolidates quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for the scientific community engaged in the discovery and development of new anti-biofilm agents.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to both biological and abiotic surfaces. This protective environment confers bacteria with enhanced resistance to antibiotics and host immune responses, making biofilm-associated infections notoriously difficult to treat. Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), is a formidable pathogen renowned for its ability to form robust biofilms on medical devices and host tissues. The urgent need for alternative therapeutic strategies has spurred research into natural compounds with anti-biofilm properties.
This compound (SGB), a natural product derived from Sanguisorba officinalis, has demonstrated significant antibacterial and anti-biofilm activity.[1][2] This guide synthesizes the available scientific literature to provide a detailed account of its mechanism of action.
Quantitative Analysis of this compound's Anti-Biofilm Activity
The efficacy of this compound in inhibiting and disrupting bacterial biofilms has been quantified in several studies. The following tables summarize the key quantitative data from research on SGB's activity against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| S. aureus ATCC 33591 (MRSA) | 12.5 - 50 | Not Reported | [2] |
| Clinical MRSA Isolates | 12.5 - 50 | Not Reported | [2] |
| S. aureus DPS-1 (MRSA) | Not Reported | Sub-inhibitory concentrations evaluated | [3] |
Table 2: Biofilm Inhibition Percentage by this compound against MRSA
| Bacterial Strain | SGB Concentration | Biofilm Inhibition (%) | Reference |
| S. aureus ATCC 33591 | 1/2 MIC | 86% | [3] |
| S. aureus DPS-1 | 1/2 MIC | 91% | [3] |
| MRSA (general) | Sub-inhibitory (dose-dependent) | > 50% | [3] |
Table 3: Synergistic Effects of this compound with Conventional Antibiotics against MRSA
| Antibiotic | Fold Reduction in MIC | Reference |
| Non-β-lactam antibiotics | 2 - 16 | [1] |
| β-lactam antibiotics | 2 - 8 | [2] |
Core Mechanism of Action
This compound employs a multi-pronged approach to combat bacterial biofilms, primarily targeting key stages of biofilm development and bacterial physiology.
Inhibition of Biofilm Formation
This compound effectively inhibits the initial stages of biofilm formation.[3] Studies have shown that SGB, at sub-inhibitory concentrations, significantly reduces the ability of MRSA to form biofilms on surfaces.[3] This inhibition is attributed, in part, to the downregulation of genes essential for biofilm matrix production.
Interference with Quorum Sensing
A pivotal aspect of this compound's anti-biofilm activity is its interference with bacterial cell-to-cell communication, known as quorum sensing (QS). In S. aureus, the accessory gene regulator (agr) system is a master regulator of virulence and biofilm formation.[4][5] SGB has been shown to downregulate the expression of the hld gene, which encodes the delta-hemolysin and is a key component of the RNAIII transcript of the agr operon.[3][6] By suppressing the agr system, SGB disrupts the coordinated gene expression required for biofilm maturation and virulence factor production.
Alteration of Cell Membrane Permeability
This compound has been observed to alter the permeability of the bacterial cell membrane in MRSA.[1] This disruption of the membrane integrity can lead to increased susceptibility to conventional antibiotics and may contribute to its direct anti-biofilm effect.
Inhibition of Adhesion
While direct studies on this compound's effect on bacterial adhesion are limited, its ability to inhibit biofilm formation at an early stage suggests a potential role in preventing the initial attachment of bacteria to surfaces. A key mechanism of S. aureus adhesion involves fibronectin-binding proteins (FnBPs). Future research should investigate whether this compound interferes with the expression or function of these crucial adhesins.
Activity Against Gram-Negative Bacteria
Although the majority of research has focused on MRSA, some studies have indicated that extracts from Sanguisorba officinalis possess antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[7][8] However, specific studies detailing the effect of purified this compound on Gram-negative biofilms are currently lacking and represent an important area for future investigation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-biofilm properties of this compound.
Crystal Violet Biofilm Assay
This assay is a standard method for quantifying biofilm formation.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight.
-
Inoculation of Microtiter Plate: The overnight culture is diluted to a standardized optical density (OD). A specific volume of the diluted culture is added to the wells of a 96-well microtiter plate.
-
Treatment with this compound: Test wells are treated with varying concentrations of this compound, while control wells receive the vehicle solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for biofilm formation.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., Phosphate Buffered Saline - PBS).
-
Staining: The remaining adherent biofilm is stained with a crystal violet solution.
-
Solubilization and Quantification: The stained biofilm is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Staphylococcus aureus quorum sensing in cutaneous and systemic infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 6. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study [frontiersin.org]
- 8. Evaluation of Polyphenolic Composition and Antimicrobial Properties of Sanguisorba officinalis L. and Sanguisorba minor Scop - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sanguisorbigenin: Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguisorbigenin (SGB), a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., has a rich history in traditional medicine and is now emerging as a compound of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of this compound. It details the experimental protocols for its isolation, characterization, and evaluation, and presents quantitative data on its antibacterial, anti-inflammatory, and anticancer properties. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Introduction: From Traditional Herb to Modern Pharmacological Target
Sanguisorba officinalis L., commonly known as great burnet, has been utilized for centuries in traditional medicine across Asia, Europe, and North America, particularly for its hemostatic properties.[1][2] The name "Sanguisorba" itself is derived from the Latin words 'sanguis' (blood) and 'sorbere' (to absorb), reflecting its historical use in treating bleeding disorders.[1] Scientific exploration into the chemical constituents of this plant has led to the isolation of various bioactive compounds, among which this compound, a triterpenoid, has garnered significant attention for its diverse pharmacological effects.[1]
Recent research has illuminated the potential of this compound in several therapeutic areas. It has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), as well as anti-inflammatory, antioxidant, and anticancer properties.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Discovery and History
While the medicinal use of Sanguisorba officinalis is ancient, the specific isolation and characterization of its chemical constituents, including triterpenoid glycosides, is a more recent endeavor. Early phytochemical investigations of the Sanguisorba genus in the mid to late 20th century laid the groundwork for identifying its rich chemical diversity.
Systematic studies in the early 2000s led to the isolation and structural elucidation of numerous triterpene glycosides from the roots of Sanguisorba officinalis.[2] These studies employed a combination of chromatographic and spectroscopic techniques to identify a variety of ursane-type and oleanane-type triterpenoids. While a singular "discovery paper" for this compound is not readily apparent in the contemporarily accessible literature, its identification emerged from this broader body of work focused on characterizing the triterpenoid profile of the plant. A significant portion of the recent, detailed research on this compound's bioactivities has been conducted in the last two decades, highlighting its growing importance as a pharmacological agent.
Physicochemical Properties and Characterization
This compound is a triterpenoid saponin. Its structure has been elucidated using various spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of this compound.
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Value/Description |
| Chemical Class | Triterpenoid Saponin |
| Plant Source | Sanguisorba officinalis L. (Roots)[1] |
| HPLC Column | Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)[2] |
| Mobile Phase | Water (A) and Acetonitrile (B) in gradient mode[2] |
| Detection Wavelength | 210 nm[2] |
| Purity (for research) | >98%[2] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antibacterial effects being the most extensively studied.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2] It not only inhibits the growth of MRSA but also acts synergistically with β-lactam antibiotics, effectively reducing their minimum inhibitory concentrations (MICs).[2]
Table 2: Antibacterial Activity of this compound against MRSA
| Bacterial Strain | SGB MIC (µg/mL) | Antibiotic | Antibiotic MIC alone (µg/mL) | Antibiotic MIC with SGB (µg/mL) | Fold Reduction in Antibiotic MIC |
| S. aureus (various strains) | 12.5–50 | Ampicillin | 15.6–62.5 | 2- to 6-fold reduction | 2-6 |
| S. aureus (various strains) | 12.5–50 | Oxacillin | 125–1000 | 2- to 8-fold reduction | 2-8 |
| S. aureus (various strains) | 12.5-50 | Linezolid, Gentamicin, Vancomycin, Amikacin, Amoxicillin, Ceftazidime | - | 2- to 16-fold reduction | 2-16 |
Data compiled from multiple studies.[2][4]
Anti-inflammatory Activity
Extracts of Sanguisorba officinalis have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. While quantitative data for pure this compound is still emerging, studies on related extracts provide a strong rationale for its anti-inflammatory potential.
Table 3: Anti-inflammatory Activity of Sanguisorba Extracts
| Extract/Compound | Assay | Cell Line | IC₅₀ Value |
| Sanguisorba tenuifolia Dichloromethane Fraction | NO Inhibition | RAW 264.7 | 47.99 µg/mL |
| Ulmus pumila Ethyl Acetate Fraction | NO Inhibition | RAW 264.7 | 161.0 µg/mL |
| Various Anthraquinones | NO Inhibition | RAW 264.7 | 1.56 - 6.80 µM |
Note: Data for Sanguisorba extracts and other compounds are provided for context, as specific IC₅₀ values for pure this compound in NO inhibition assays are not yet widely published.[6][7][8]
Anticancer Activity
Triterpenoid glycosides from Sanguisorba officinalis have demonstrated cytotoxic potential against various cancer cell lines.[2] For instance, a bioactive compound from the plant, 3β-[(α-l-arabinopyranosyl) oxy]-urs-12,18(19)-dien-28-oic acid β-d-glucopyranosyl ester (AGE), has shown significant activity against colorectal cancer cells, including those resistant to 5-fluorouracil.[1]
Table 4: Anticancer Activity of a Sanguisorba officinalis-derived Compound (AGE)
| Cell Line | Cell Type | IC₅₀ Value (µM) at 72h |
| RKO-P | 5-FU-sensitive colorectal cancer | 9.15 |
| HCT15-P | 5-FU-sensitive colorectal cancer | 17.10 |
| RKO-R | 5-FU-resistant colorectal cancer | 6.49 |
| HCT15-R | 5-FU-resistant colorectal cancer | 10.99 |
| NCM460 | Normal human intestinal epithelial | 28.18 |
Data for AGE, a compound from Sanguisorba officinalis.[1]
Antioxidant Activity
The antioxidant potential of Sanguisorba species has been documented, with extracts showing the ability to scavenge free radicals.[3] While specific DPPH or ABTS assay results for pure this compound are not extensively reported, related compounds from Sanguisorba officinalis have been evaluated.
Table 5: Antioxidant Activity of Phenolic Compounds from Sanguisorba officinalis
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| Fisetinidol-(4α-8)-catechin | 12.3 ± 0.2 |
| Methyl 4-O-β-D-glucopyranosy-5-hydroxy-3-methoxylbenzoate | 720 ± 7.3 |
| 3,3′,4′-tri-O-Methylellagic acid | 820 ± 7.3 |
Data for phenolic compounds isolated from Sanguisorba officinalis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
Caption: Workflow for the isolation of this compound.
-
Extraction: Air-dried roots of S. officinalis are extracted with 70% aqueous methanol at room temperature. The filtrate is then concentrated under reduced pressure to obtain the crude methanol extract.[2]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The EtOAc fraction is subjected to macroporous resin column chromatography and eluted with an ethanol-water gradient to yield several fractions.
-
Final Purification: The fraction containing this compound is further purified, typically using preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound (>98% purity).
HPLC Analysis
-
Instrumentation: Agilent 1200 HPLC system or equivalent.
-
Column: Kinetex XB-C18 analytical column (100 × 4.6 mm, 2.6 µm).
-
Column Temperature: 30°C.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient profile is as follows: 0–2 min, 29–31% B; 2–13 min, 31–35% B; 13–15 min, 35–40% B; 15–23 min, 40–44% B; 23–25 min, 44–46% B; 25–31 min, 46–49% B; and 31–38 min, 49–55% B.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.[2]
Antibacterial Activity Assays
-
Bacterial Preparation: MRSA strains are cultured on Mueller-Hinton Agar (MHA) and then suspended in Mueller-Hinton Broth (MHB) to a concentration of 0.5 McFarland standard. This is further diluted to a final inoculum of 1.5 × 10⁵ CFU/well.
-
Compound Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]
-
Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the rows and serial dilutions of an antibiotic along the columns.
-
Inoculation and Incubation: Each well is inoculated with the MRSA suspension as described for the broth microdilution assay and incubated at 37°C for 24 hours.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[2]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours.
-
Nitrite Measurement (Griess Assay): An equal volume of the cell culture supernatant is mixed with Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[6][9]
Anticancer Activity Assay (MTT Assay for Cell Viability)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.[7]
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.[3]
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism against MRSA
This compound's efficacy against MRSA is attributed to its ability to interfere with the bacterial resistance mechanism. It has been shown to inhibit the expression of the mecA gene, which codes for the penicillin-binding protein 2a (PBP2a).[2] PBP2a has a low affinity for β-lactam antibiotics, conferring resistance to this class of drugs. By downregulating mecA expression, this compound reduces the production of PBP2a, thereby re-sensitizing MRSA to β-lactam antibiotics.[2]
Caption: this compound's mechanism against MRSA.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Sanguisorba officinalis extracts are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound likely suppresses the production of NO and prostaglandins, key mediators of inflammation.
Caption: Putative anti-inflammatory pathway of this compound.
Anticancer Apoptotic Pathway
The anticancer activity of triterpenoids from Sanguisorba officinalis is often associated with the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death. It is hypothesized that this compound may exert its anticancer effects by modulating the expression of these key apoptotic regulators.
Caption: Hypothesized apoptotic pathway induced by this compound.
Conclusion and Future Directions
This compound, a natural triterpenoid from Sanguisorba officinalis, presents a compelling profile as a potential therapeutic agent. Its well-documented antibacterial activity against MRSA, coupled with promising anti-inflammatory and anticancer properties, underscores its significance for further investigation. This technical guide has provided a comprehensive summary of the current knowledge on this compound, including its historical context, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols.
Future research should focus on several key areas. Firstly, a definitive elucidation of the historical discovery and initial characterization of this compound would provide valuable context. Secondly, more extensive quantitative studies on the anti-inflammatory, anticancer, and antioxidant activities of pure this compound are needed to establish a more complete pharmacological profile. Finally, further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a targeted therapeutic. The information compiled in this guide serves as a robust foundation for these future endeavors, paving the way for the potential translation of this traditional remedy into a modern medicinal agent.
References
- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Genus Sanguisorba: Traditional Uses, Chemical Constituents and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of Sanguisorba officinalis ethanol extract on NO and PGE₂ production is mediated by suppression of NF-κB and AP-1 activation signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoids from the Roots of Sanguisorba tenuifolia var. Alba - PMC [pmc.ncbi.nlm.nih.gov]
Sanguisorbigenin: A Technical Guide to Its Natural Sources, Extraction, and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguisorbigenin (SGB) is a triterpenoid saponin that has garnered significant interest within the scientific community for its potent biological activities.[1] Primarily recognized for its antibacterial properties, particularly against multidrug-resistant pathogens, SGB presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, a summary of its antibacterial efficacy, and an elucidation of its mechanism of action. Due to a lack of available research, this guide does not currently include information on synthetic derivatives of this compound.
Natural Sources of this compound
The principal natural source of this compound is the dried root of Sanguisorba officinalis L., a perennial herbaceous plant belonging to the Rosaceae family.[1][2] This plant is widely distributed across temperate regions of the Northern Hemisphere, including Asia, Europe, and North America.[1][2] In traditional medicine, particularly in Asia, the roots of Sanguisorba officinalis L. have been utilized for centuries for their anti-inflammatory, antiviral, and antibacterial properties.[1][2]
Extraction and Isolation
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology for obtaining SGB from the roots of Sanguisorba officinalis L.
Experimental Protocol: Extraction and Isolation of this compound
2.1.1. Plant Material and Extraction
-
Air-dried roots of Sanguisorba officinalis L. (3 kg) are pulverized into a fine powder.
-
The powdered root material is extracted three times with 70% aqueous methanol (MeOH) at room temperature.
-
The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude MeOH extract.
2.1.2. Solvent Partitioning
-
The crude MeOH extract is suspended in distilled water.
-
The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The EtOAc fraction, which contains this compound, is collected for further purification.
2.1.3. Chromatographic Purification
-
The EtOAc fraction is subjected to macro-porous resin column chromatography.
-
The column is eluted with an ethanol-water gradient system, ranging from 0% to 95% ethanol.
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled and further purified using techniques such as recrystallization to obtain the pure compound.
Experimental Workflow: Extraction and Isolation
Antibacterial Activity and Synergistic Effects
This compound has demonstrated significant antibacterial activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It also exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy and potentially overcoming bacterial resistance.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of this compound and its synergistic interactions are summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency.
| Organism(s) | Compound(s) | MIC (µg/mL) | Fold Reduction in Antibiotic MIC | Reference(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) strains | This compound | 12.5 - 50 | N/A | [1][3] |
| MRSA strains | Ampicillin + this compound | N/A | 2 to 6-fold | [1] |
| MRSA strains | Oxacillin + this compound | N/A | 2 to 8-fold | [1] |
| MRSA strains | Various Conventional Antibiotics + this compound | N/A | 2 to 16-fold | [4][5][6] |
Mechanism of Action against MRSA
The antibacterial mechanism of this compound against MRSA involves the downregulation of key resistance genes. Specifically, SGB has been shown to inhibit the expression of the mecA gene.[1][2] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics and is the primary determinant of methicillin resistance in S. aureus. By reducing the expression of mecA, this compound leads to a decrease in the production of PBP2a, thereby re-sensitizing MRSA to β-lactam antibiotics.[1][2] Additionally, SGB has been observed to alter the permeability of the bacterial cell membrane.[4][5]
Signaling Pathway of this compound's Antibacterial Action
This compound Derivatives
Currently, there is a notable absence of published research on the synthesis and biological activity of this compound derivatives. This represents a significant opportunity for future research and development. The chemical modification of the this compound scaffold could lead to the discovery of novel analogs with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.
Conclusion
This compound, a natural product isolated from the roots of Sanguisorba officinalis L., is a promising antibacterial agent, particularly against MRSA. Its mechanism of action, involving the downregulation of the mecA gene and alteration of cell membrane permeability, makes it an attractive candidate for further investigation. The detailed protocols for its extraction and isolation provided herein offer a foundation for researchers to obtain this compound for their studies. While the synergistic effects of this compound with existing antibiotics are well-documented, the exploration of its synthetic derivatives remains an untapped area of research with considerable potential for the development of new and effective antibacterial therapies.
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability [mdpi.com]
- 6. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Sanguisorbigenin: A Potential Antibacterial Agent for Combating Drug-Resistant Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the antibacterial potential of this compound, focusing on its activity against MRSA. It details the quantitative antimicrobial data, in-depth experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antibacterial therapies.
Antibacterial Activity of this compound
This compound has demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including clinically isolated MRSA strains.[2][3] Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values. Furthermore, SGB exhibits synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy to enhance the efficacy of existing drugs and combat resistance.[1][4]
Minimum Inhibitory Concentration (MIC) Data
The intrinsic antibacterial activity of this compound against several MRSA strains is summarized in the table below. The MIC values, representing the lowest concentration of SGB that inhibits visible bacterial growth, range from 12.5 to 50 µg/mL.[2][4][5]
| Bacterial Strain | Type | This compound MIC (µg/mL) | Reference |
| S. aureus ATCC 33591 | Reference Strain | 12.5 | [5] |
| S. aureus CCARM 3090 | Clinical Isolate | 25 | [5] |
| S. aureus CCARM 3091 | Clinical Isolate | 25 | [5] |
| S. aureus CCARM 3095 | Clinical Isolate | 25 | [5] |
| S. aureus CCARM 3102 | Clinical Isolate | 25 | [5] |
| S. aureus DPS-1 | Clinical Isolate | 50 | [5] |
Synergistic Activity with Conventional Antibiotics
A key finding is the ability of this compound to act synergistically with a range of antibiotics, effectively reducing the MIC of these drugs against MRSA.[1][4] This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.[2][6] The combination of SGB with antibiotics has been shown to reduce the required antibiotic concentration by 2 to 16-fold.[4][7]
| Antibiotic | MRSA Strain | FICI Value | Interpretation | Fold Reduction in Antibiotic MIC | Reference |
| Ampicillin | ATCC 33591 | 0.63 | Partial Synergy | 2-6 | [2][5] |
| Oxacillin | ATCC 33591 | 0.75 | Partial Synergy | 2-8 | [2][5] |
| Ampicillin | CCARM 3090 | 0.5 | Synergy | Not specified | [5] |
| Oxacillin | CCARM 3090 | 0.38 | Synergy | Not specified | [5] |
| Ampicillin | CCARM 3091 | 0.5 | Synergy | Not specified | [5] |
| Oxacillin | CCARM 3091 | 0.5 | Synergy | Not specified | [5] |
| Linezolid | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |
| Gentamicin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |
| Vancomycin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |
| Amikacin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |
| Amoxicillin | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |
| Ceftazidime | ATCC 33591 | ≤ 0.5 | Synergy | 2-16 | [4] |
Mechanism of Antibacterial Action
The antibacterial mechanism of this compound against MRSA is multifaceted, involving the disruption of key resistance determinants and cellular structures.
Inhibition of PBP2a and mecA Gene Expression
The primary mechanism of methicillin resistance in S. aureus is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene.[8][9] PBP2a has a low affinity for β-lactam antibiotics, allowing for cell wall synthesis to continue in their presence.[8][10] this compound has been shown to significantly reduce the expression of the mecA gene and, consequently, the production of the PBP2a protein in a dose-dependent manner.[2][3][5] This action effectively re-sensitizes MRSA to β-lactam antibiotics.
The regulation of mecA is controlled by the mecR1 and mecI genes.[10] In the absence of a β-lactam, MecI represses mecA transcription. When a β-lactam is present, MecR1 initiates a signaling cascade that leads to the inactivation of MecI and subsequent expression of mecA.[1] this compound appears to interfere with this regulatory pathway, leading to the downregulation of mecA.[2][5]
Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability
Beyond its effects on PBP2a, this compound also inhibits biofilm formation in MRSA.[1][7] Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. By disrupting biofilm integrity, SGB can render the bacteria more susceptible to antimicrobial agents. Additionally, studies have indicated that this compound alters the permeability of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[1][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products like this compound.[11][12]
Materials:
-
This compound (SGB) stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
MRSA strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of SGB dilutions: Prepare a series of two-fold dilutions of the SGB stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum preparation: From a fresh overnight culture of the MRSA strain on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate containing the SGB dilutions, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (wells with inoculum and no SGB) and a negative control (wells with MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of SGB at which there is no visible growth of bacteria.
Checkerboard Assay for Synergistic Activity
The checkerboard assay is used to evaluate the interaction between this compound and a conventional antibiotic.[6][13][14]
Materials:
-
This compound (SGB) and antibiotic stock solutions
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
MRSA strains
-
Materials for inoculum preparation as described in the MIC protocol
Procedure:
-
Plate setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute SGB along the rows (e.g., from top to bottom) and the antibiotic along the columns (e.g., from left to right). The final volume in each well after adding the inoculum will be 100 µL.
-
Inoculation: Prepare and add the MRSA inoculum to each well as described in the MIC protocol.
-
Controls: Include rows and columns with each agent alone to determine their individual MICs under the assay conditions. Also include positive and negative growth controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of SGB = (MIC of SGB in combination) / (MIC of SGB alone)
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
-
Calculate the FICI: FICI = FIC of SGB + FIC of Antibiotic.
-
Interpret the FICI value: ≤ 0.5 (synergy), >0.5 to 1 (additive), >1 to 4 (indifference), >4 (antagonism).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. primerdesign.co.uk [primerdesign.co.uk]
- 8. The emergence of mecC methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mecA - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Sanguisorbigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., has garnered scientific interest for its potential therapeutic applications. Traditionally, extracts of Sanguisorba officinalis have been used in medicine to treat inflammatory conditions and bleeding.[1] Modern research has begun to elucidate the molecular mechanisms underlying these effects, focusing on the plant's rich composition of bioactive compounds, including this compound. While much of the recent literature on isolated SGB has centered on its antimicrobial and synergistic antibiotic properties[2][3], the anti-inflammatory and antioxidant activities of the source plant's extracts are well-documented, suggesting these properties are attributable to its key constituents like SGB. This guide synthesizes the available data, detailing the antioxidant and anti-inflammatory mechanisms, relevant experimental protocols, and the key signaling pathways involved.
Antioxidant Properties
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA. Phytochemicals, such as those found in Sanguisorba officinalis, often exhibit potent antioxidant effects.
Quantitative Data on Antioxidant Activity
While specific IC50 values for pure this compound are not extensively detailed in the provided search results, studies on related phenolic compounds isolated from Sanguisorba officinalis demonstrate significant free radical scavenging activity. This provides a strong basis for the antioxidant potential of its triterpenoid components.
| Compound from S. officinalis | Assay | IC50 Value (μg/mL) | Reference Compound | IC50 Value (μg/mL) |
| Fisetinidol-(4α-8)-catechin | DPPH | 10.3 ± 0.7 | Ascorbic Acid | 15.2 ± 0.9 |
| (+)-Catechin | DPPH | 25.4 ± 1.1 | Ascorbic Acid | 15.2 ± 0.9 |
Table 1: DPPH radical scavenging activity of phenolic compounds isolated from Sanguisorba officinalis L. Data extracted from a study on phenolic constituents of the plant.[4]
Experimental Protocols for Antioxidant Assays
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like ethanol.
-
Create a series of dilutions of the test compound.
-
In a 96-well microtiter plate, add 0.5 mL of each compound dilution to 2.5 mL of a 100 µM DPPH ethanolic solution.[4]
-
Use a solvent-treated solution (e.g., ethanol) as a control.
-
Incubate the plate at 37°C for 30 minutes in the dark.[4]
-
Measure the absorbance at 515 nm using a microplate reader.[4]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of DPPH free radicals, by plotting inhibition percentage against sample concentration.
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is quantified by measuring the reduction of this radical back to its colorless neutral form by the test compound.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 5 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.95–1.05 at its maximum absorption wavelength (around 400 nm or 734 nm).[5]
-
Add a defined volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture for a specified time (e.g., 6 minutes).
-
Measure the decrease in absorbance at the maximum wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Extracts from Sanguisorba officinalis have been shown to potently inhibit key inflammatory mediators.[1] This activity is largely attributed to the modulation of critical intracellular signaling pathways.
Inhibition of Inflammatory Mediators
This compound, as a component of S. officinalis extracts, is believed to contribute to the suppression of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory effects of an ethanol extract of Sanguisorba officinalis (So-EE) on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Mediator | Cell Line | Treatment | Concentration (µg/mL) | % Inhibition |
| Nitric Oxide (NO) | RAW 264.7 | So-EE | 100 | ~75% |
| Prostaglandin E2 (PGE2) | RAW 264.7 | So-EE | 100 | ~80% |
Table 2: Inhibitory effects of Sanguisorba officinalis ethanol extract on NO and PGE2 production. Data interpreted from graphical representations in referenced literature.[1]
Experimental Protocols for Anti-inflammatory Assays
-
Culture macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
After cell treatment and stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Collect the cell culture supernatant after treatment.
-
Quantify the amount of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7]
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Modulation of Signaling Pathways
The anti-inflammatory effects of compounds from Sanguisorba officinalis are mediated by the suppression of key pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6]
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IKK complex is activated, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including iNOS, COX-2, and various cytokines.[1] Extracts of S. officinalis have been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.[1][6]
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in regulating the expression of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases. Activated MAPKs, in turn, activate transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to promote inflammatory gene expression.[6][8] Studies demonstrate that S. officinalis extracts effectively suppress the LPS-induced phosphorylation of ERK, JNK, and p38.[6]
Conclusion and Future Directions
This compound, as a principal constituent of Sanguisorba officinalis, is strongly implicated in the potent antioxidant and anti-inflammatory activities observed from the plant's extracts. The established mechanisms, involving the scavenging of free radicals and the profound suppression of the NF-κB and MAPK signaling pathways, highlight its therapeutic potential. These actions effectively reduce the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines. For drug development professionals, this compound represents a promising natural lead compound for designing novel therapies targeting inflammation-related and oxidative stress-driven diseases. Further research should focus on isolating this compound in larger quantities to perform in-depth in vivo studies to confirm these effects and to fully elucidate its pharmacokinetic and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of the Phenolic Compounds from the Roots of Sanguisorba officinalis L. and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid analysis of antioxidants in Sanghuangporus baumii by online extraction-HPLC-ABTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Growth and adherence of Staphylococcus aureus were enhanced through the PGE2 produced by the activated COX-2/PGE2 pathway of infected oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Mitogen-Activated Protein Kinase Pathways in Staphylococcus aureus Invasion of Normal Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Triterpenoid Saponins from Sanguisorba: A Technical Guide for Researchers
Abstract
The genus Sanguisorba, commonly known as burnet, has a long history in traditional medicine for treating a variety of ailments, including inflammation, bleeding disorders, and cancer. Modern phytochemical research has identified triterpenoid saponins as major bioactive constituents responsible for many of these therapeutic effects. This technical guide provides a comprehensive review of the current literature on triterpenoid saponins from Sanguisorba, with a focus on their extraction, isolation, quantification, and mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Sanguisorba, a genus belonging to the Rosaceae family, encompasses several species, with Sanguisorba officinalis L. being the most extensively studied. The roots of Sanguisorba are particularly rich in a diverse array of triterpenoid saponins, which are glycosides of triterpene aglycones. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hematopoietic properties.[1][2] This guide aims to consolidate the current knowledge on these promising natural products, providing a practical and in-depth resource for the scientific community.
Major Triterpenoid Saponins in Sanguisorba
Numerous triterpenoid saponins have been isolated and characterized from various Sanguisorba species. The most prominent among these are Ziyuglycoside I and Ziyuglycoside II, which are often used as marker compounds for the quality control of Sanguisorba extracts.[3] Other significant saponins include various derivatives of ursolic acid, oleanolic acid, and pomolic acid. A summary of some key triterpenoid saponins is presented in Table 1.
Table 1: Major Triterpenoid Saponins Identified in Sanguisorba officinalis
| Compound Name | Molecular Formula | Reference |
| Ziyuglycoside I | C₄₁H₆₄O₁₁ | [2] |
| Ziyuglycoside II | C₃₆H₅₆O₈ | [2] |
| 3β,19α-dihydroxyurs-12-en-28-oic-acid 28-β-d-glucopyranosyl ester | C₃₆H₅₈O₉ | [4] |
| Pomolic acid | C₃₀H₄₈O₄ | [4] |
| Euscaphic acid | C₃₀H₄₈O₅ | [5] |
| Arjunic acid | C₃₀H₄₈O₅ | [5] |
| 2α,3α,23-trihydroxyurs-12-en-24,28-dioic acid 28-β-D-glucopyranosyl ester | C₃₆H₅₆O₁₂ | [6] |
| 3β-[(α-L-arabinopyranosyl)oxy]-19β-hydroxyurs-12,20(30)-dien-28-oic acid | C₃₅H₅₄O₉ | [6] |
Experimental Protocols
Extraction of Triterpenoid Saponins
The following is a generalized protocol for the extraction of triterpenoid saponins from Sanguisorba roots, based on methodologies reported in the literature.[7][8]
Experimental Workflow for Saponin Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Saponins from Sanguisorba officinalis Improve Hematopoiesis by Promoting Survival through FAK and Erk1/2 Activation and Modulating Cytokine Production in Bone Marrow [frontiersin.org]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triterpenoids from the Roots of Sanguisorba tenuifolia var. Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of Sanguisorbigenin
Introduction
This compound is a triterpenoid compound isolated from the roots of Sanguisorba officinalis L.. This plant has a history of use in traditional medicine, and recent studies have explored the biological activities of its constituents, including this compound. Accurate and reliable quantification of this compound is essential for quality control of raw materials, standardization of extracts, and in various stages of drug development and research. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The method described is based on published research and provides a framework for the separation and detection of this compound. While a specific HPLC method is available, comprehensive validation data for the quantification of this compound is not widely published. Therefore, this protocol also outlines the necessary steps for method validation.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Sanguisorba officinalis Roots
This protocol describes a general method for the extraction and isolation of this compound from plant material.[1]
-
Materials:
-
Dried roots of Sanguisorba officinalis L.
-
70% aqueous methanol (MeOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus
-
-
Protocol:
-
Grind the air-dried roots of S. officinalis to a fine powder.
-
Extract the powdered plant material (e.g., 3 kg) with 70% aqueous MeOH (e.g., 3 x 100 ml) at room temperature.
-
Filter the extracts and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MeOH extract.
-
Suspend the crude extract in distilled water.
-
Perform successive solvent-solvent partitioning with petroleum ether, EtOAc, and n-BuOH.
-
The EtOAc fraction, which is enriched with this compound, should be collected for further purification if necessary, or for direct analysis after appropriate dilution and filtration. For quantification, the dried EtOAc fraction can be reconstituted in a suitable solvent (e.g., methanol) to a known concentration.
-
Prior to injection into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter.
-
2. HPLC Method for Quantification
The following HPLC conditions are based on a method used to analyze the purity of this compound.[1][2][3]
-
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–2 min, 29–31% B
-
2–13 min, 31–35% B
-
13–15 min, 35–40% B
-
15–23 min, 40–44% B
-
23–25 min, 44–46% B
-
25–31 min, 46–49% B
-
31–38 min, 49–55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: To be determined during method validation (typically 10-20 µL).
-
Method Validation
A full validation of the analytical method is crucial to ensure its accuracy, precision, and reliability for the intended application. The following parameters should be evaluated according to the International Council for Harmonisation (ICH) guidelines.
Data Presentation
The following tables summarize the necessary quantitative data that should be generated during method validation. Note: Specific experimental data for a fully validated method for this compound quantification were not available in the reviewed literature. The tables serve as a template for the required data.
Table 1: Linearity
| Parameter | Result |
| Linearity Range (µg/mL) | To be determined |
| Regression Equation | To be determined |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision (%RSD)
| Precision Level | Concentration 1 (µg/mL) | Concentration 2 (µg/mL) | Concentration 3 (µg/mL) |
| Intra-day (n=6) | < 2% | < 2% | < 2% |
| Inter-day (n=6) | < 2% | < 2% | < 2% |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| Low | To be determined | 98 - 102% |
| Medium | To be determined | 98 - 102% |
| High | To be determined | 98 - 102% |
Table 4: Sensitivity
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Visualizations
Conclusion
The HPLC method detailed in this application note provides a solid foundation for the quantification of this compound in various samples, particularly from Sanguisorba officinalis extracts. The provided experimental protocols for sample preparation and HPLC analysis are derived from scientific literature. For researchers, scientists, and drug development professionals, it is imperative to perform a comprehensive method validation to ensure the reliability and accuracy of the results for their specific application. The successful validation of this method will enable its use in quality control, pharmacokinetic studies, and other research areas where precise measurement of this compound is required.
References
Application Notes and Protocols for Checkerboard Assay with Sanguisorbigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a checkerboard assay to evaluate the synergistic antimicrobial activity of Sanguisorbigenin (SGB) with conventional antibiotics. This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has demonstrated intrinsic antibacterial properties and synergistic effects, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4].
Introduction
The emergence of antibiotic-resistant bacteria poses a significant global health threat. One promising strategy to combat resistance is the use of combination therapy, where a natural compound potentiates the effect of an existing antibiotic. This compound has been identified as a potential candidate for such a strategy. It has been shown to reverse resistance to β-lactam antibiotics in MRSA by inhibiting the expression of the mecA gene and reducing the production of Penicillin-Binding Protein 2a (PBP2a)[1][3]. Furthermore, SGB can inhibit biofilm formation and increase the permeability of the bacterial cell membrane, further enhancing its antimicrobial efficacy[2][5].
The checkerboard assay is a robust in vitro method used to systematically assess the interaction between two antimicrobial agents. By determining the Fractional Inhibitory Concentration Index (FICI), researchers can classify the interaction as synergistic, additive, indifferent, or antagonistic.
Data Presentation
Table 1: Antimicrobial Activity of this compound and Antibiotics Alone
| Organism Strain | This compound MIC (µg/mL) | Antibiotic (e.g., Oxacillin) MIC (µg/mL) |
| MRSA (ATCC 33591) | 12.5 - 50 | 125 - 1000 |
| Clinical Isolate 1 | User-defined | User-defined |
| Clinical Isolate 2 | User-defined | User-defined |
| Note: The MIC values for this compound and antibiotics against specific MRSA strains have been reported to be in the range of 12.5–50 μg/ml and 125–1000 μg/ml for oxacillin, respectively[1]. Users should determine the MIC for their specific strains of interest. |
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 0.75 | Partial Synergy |
| > 0.75 to ≤ 1.0 | Additive Effect |
| > 1.0 to < 4.0 | Indifference (No interaction) |
| ≥ 4.0 | Antagonism |
| This table is based on established interpretation criteria for checkerboard assays[6]. |
Table 3: Example Checkerboard Assay Results for SGB and Antibiotic Combination
| Well | SGB Conc. (µg/mL) | Antibiotic Conc. (µg/mL) | Growth (+/-) | FIC of SGB | FIC of Antibiotic | FICI | Interpretation |
| A1 | 50 (MIC) | 0 | - | 1 | 0 | 1 | - |
| B1 | 25 | 0 | - | 0.5 | 0 | 0.5 | - |
| ... | ... | ... | ... | ... | ... | ... | ... |
| D4 | 6.25 | 125 | - | 0.125 | 0.25 | 0.375 | Synergy |
| H8 | 0 | 1000 (MIC) | - | 0 | 1 | 1 | - |
| This is a hypothetical example to illustrate data recording and calculation. |
Experimental Protocols
Materials
-
This compound (SGB) stock solution (e.g., in DMSO, ensure final DMSO concentration is non-inhibitory)
-
Antibiotic stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., MRSA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into MHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 1.5 x 10⁵ CFU/well in the microtiter plate[6].
-
Serial Dilutions: Prepare two-fold serial dilutions of SGB and the antibiotic in MHB in separate 96-well plates. The concentration range should typically span from at least two dilutions above the expected MIC to several dilutions below.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay
-
Plate Setup: In a 96-well plate, add MHB to all wells.
-
Drug Dilutions:
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of this compound.
-
Column 11 should contain serial dilutions of the antibiotic alone (to re-determine its MIC).
-
Row H should contain serial dilutions of SGB alone (to re-determine its MIC).
-
Well H12 should serve as the growth control (inoculum without any drug).
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Data Collection: After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm. The lowest concentration of each drug in combination that inhibits growth is the MIC of the combination.
Protocol 3: Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between this compound and the antibiotic[6][7].
FICI = FIC of SGB + FIC of Antibiotic
Where:
-
FIC of SGB = (MIC of SGB in combination) / (MIC of SGB alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
The FICI value is calculated for each well that shows no growth. The lowest FICI value is reported as the result of the interaction.
Mandatory Visualizations
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability | MDPI [mdpi.com]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of SGB with antibiotics [bio-protocol.org]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Curve Assay for Sanguisorbigenin Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. A promising strategy to combat this threat is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., has demonstrated potential as a synergistic agent.[1][2][3][4] This document provides a detailed protocol for conducting a time-kill curve assay to evaluate the synergistic antimicrobial activity of this compound with a conventional antibiotic against a target bacterial strain.
This compound has been shown to exhibit antibacterial activity and to act synergistically with β-lactam antibiotics against MRSA.[2][3] The proposed mechanisms for this synergy include the inhibition of the mecA gene expression and a decrease in the production of Penicillin-Binding Protein 2a (PBP2a), which are key factors in β-lactam resistance.[2][3][5] Furthermore, studies indicate that SGB can inhibit biofilm formation and alter the cell membrane permeability of MRSA, suggesting multiple modes of action that contribute to its synergistic potential.[6][7][8]
Experimental Protocols
Preliminary Assays: Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing the time-kill curve assay, the MIC of this compound and the partner antibiotic against the test organism must be determined. The broth microdilution method is recommended. A checkerboard assay can also be performed as a preliminary screening method to identify potential synergistic interactions and to guide the selection of concentrations for the time-kill assay.[12][13][14]
a. Materials:
-
This compound (SGB) of high purity (>98%)
-
Selected conventional antibiotic (e.g., oxacillin, ampicillin)
-
Test bacterial strain (e.g., MRSA ATCC 33591)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
b. Checkerboard Assay Protocol:
-
Prepare serial twofold dilutions of the antibiotic horizontally and SGB vertically in a 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well.
-
Include wells with antibiotic alone and SGB alone to determine their individual MICs.
-
Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay Protocol
This protocol is designed to assess the synergistic bactericidal activity of this compound in combination with a selected antibiotic.
a. Materials:
-
This compound (SGB) stock solution
-
Antibiotic stock solution
-
Log-phase culture of the test organism (approximately 1-5 x 10^6 CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Timer
b. Experimental Setup: Prepare the following test conditions in separate sterile flasks or tubes, each with a final volume of 10 mL of CAMHB:
-
Growth Control: Bacterial inoculum only.
-
SGB Alone: Bacterial inoculum + SGB at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Antibiotic Alone: Bacterial inoculum + antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
SGB + Antibiotic Combination: Bacterial inoculum + SGB (0.5 x MIC) + antibiotic (0.5 x MIC).
c. Procedure:
-
Prepare a fresh overnight culture of the test bacterium on a TSA plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (typically 2-4 hours).
-
Adjust the bacterial culture with fresh CAMHB to a starting inoculum of approximately 1-5 x 10^6 CFU/mL.
-
Add the appropriate concentrations of SGB and/or the antibiotic to the labeled flasks containing the bacterial inoculum.
-
Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL.
d. Data Analysis:
-
Calculate the CFU/mL for each time point and for each experimental condition.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL (y-axis) against time (x-axis) for each condition to generate the time-kill curves.
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is defined as a < 3 log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from the time-kill curve assay should be summarized in a clear and structured table for easy comparison.
Table 1: Time-Kill Assay Results for this compound (SGB) and Antibiotic X against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | SGB (0.5x MIC) (log10 CFU/mL) | Antibiotic X (0.5x MIC) (log10 CFU/mL) | SGB + Antibiotic X (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Mandatory Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. antibacterial-activity-and-synergy-of-antibiotics-with-sanguisorbigenin-isolated-from-sanguisorba-officinalis-l-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Synergy Testing by Checkerboard Assay [bio-protocol.org]
Application Notes and Protocols: Sanguisorbigenin in Antibiotic Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sanguisorbigenin (SGB) in combination with conventional antibiotics, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for key experiments are provided to facilitate further research and development of SGB as a potential antibiotic adjuvant.
Introduction
This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has demonstrated significant potential as a modulator of antibiotic resistance.[1][2] When used in combination with conventional antibiotics, SGB exhibits synergistic effects, reducing the minimum inhibitory concentrations (MICs) of these antibiotics and inhibiting biofilm formation.[2][3] This document outlines the known mechanisms of action, presents quantitative data on its synergistic activity, and provides detailed protocols for evaluating its efficacy.
Mechanisms of Synergistic Action
This compound enhances the efficacy of antibiotics against MRSA through multiple mechanisms:
-
Inhibition of Penicillin-Binding Protein 2a (PBP2a) Expression: SGB downregulates the expression of the mecA gene, which is responsible for encoding PBP2a, the protein that confers resistance to β-lactam antibiotics in MRSA.[1]
-
Alteration of Cell Membrane Permeability: SGB increases the permeability of the bacterial cell membrane, which likely facilitates the entry of antibiotics into the cell.[2][3]
-
Inhibition of Biofilm Formation: SGB has been shown to inhibit the formation of MRSA biofilms, a key virulence factor that contributes to antibiotic tolerance.[2][3]
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound in combination with various antibiotics against MRSA strains.
Table 1: Synergistic Activity of this compound (SGB) with β-Lactam Antibiotics against MRSA
| MRSA Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with SGB (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| ATCC 33591 | Ampicillin | 250 | 62.5 | 4 | 0.56 | Partial Synergy |
| ATCC 33591 | Oxacillin | 500 | 62.5 | 8 | 0.63 | Partial Synergy |
| Clinical Isolate 1 | Ampicillin | 500 | 125 | 4 | 0.75 | Partial Synergy |
| Clinical Isolate 1 | Oxacillin | >1000 | 250 | >4 | 0.53 | Partial Synergy |
| Clinical Isolate 2 | Ampicillin | 250 | 125 | 2 | 1.00 | Additive |
| Clinical Isolate 2 | Oxacillin | 500 | 125 | 4 | 0.75 | Partial Synergy |
| Clinical Isolate 3 | Ampicillin | 500 | 250 | 2 | 1.00 | Additive |
| Clinical Isolate 3 | Oxacillin | >1000 | 500 | >2 | 0.75 | Partial Synergy |
FICI values were interpreted as follows: ≤0.5, synergy; >0.5 to ≤0.75, partial synergy; >0.75 to ≤1.0, additive effect; >1.0 to ≤4.0, no interaction; >4.0, antagonism.[1]
Table 2: Synergistic Activity of this compound (SGB) with Various Antibiotics against MRSA
| MRSA Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with SGB (µg/mL) | Fold Reduction in MIC | FICI | Interpretation |
| ATCC 33591 | Linezolid | 1.9 | 0.9 | 2 | 1.0 | Additive |
| ATCC 33591 | Gentamicin | 3.9 | 0.9 | 4 | 0.38 | Synergy |
| ATCC 33591 | Vancomycin | 1.9 | 0.9 | 2 | 1.0 | Additive |
| ATCC 33591 | Amikacin | 31.3 | 7.8 | 4 | 0.5 | Synergy |
| ATCC 33591 | Amoxicillin | 31.3 | 3.9 | 8 | 0.63 | Partial Synergy |
| ATCC 33591 | Ceftazidime | 62.5 | 7.8 | 8 | 0.25 | Synergy |
| DPS-1 | Linezolid | 500 | 62.5 | 8 | 0.25 | Synergy |
| DPS-1 | Gentamicin | 125 | 15.6 | 8 | 0.25 | Synergy |
| DPS-1 | Vancomycin | 250 | 62.5 | 4 | 0.5 | Synergy |
| DPS-3 | Linezolid | 250 | 62.5 | 4 | 0.38 | Synergy |
| DPS-3 | Gentamicin | 250 | 15.6 | 16 | 0.19 | Synergy |
| DPS-3 | Vancomycin | 500 | 62.5 | 8 | 0.25 | Synergy |
Data compiled from multiple studies.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, antagonistic, or indifferent effect of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound (SGB) stock solution
-
Antibiotic stock solution
-
MRSA strain inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the antibiotic horizontally and SGB vertically in a 96-well plate containing MHB.
-
Inoculate each well with the MRSA suspension to a final concentration of 1.5 x 10^5 CFU/well.
-
Incubate the plate at 37°C for 24 hours.
-
Determine the MIC of each agent alone and in combination, defined as the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to ≤ 0.75: Partial Synergy
-
0.75 to ≤ 1.0: Additive
-
1.0 to ≤ 4.0: Indifference
-
4.0: Antagonism
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
MHB
-
SGB and antibiotic stock solutions
-
MRSA inoculum (adjusted to ~1.5 x 10^5 CFU/mL)
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare culture tubes with MHB containing SGB alone, the antibiotic alone, and the combination of SGB and the antibiotic at sub-inhibitory concentrations (e.g., 1/2 MIC). Include a growth control tube without any antimicrobial agent.
-
Inoculate each tube with the MRSA suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, 16, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each treatment group.
Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression
This protocol is to quantify the effect of SGB on the expression of the mecA gene.
Materials:
-
MRSA culture
-
SGB solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for mecA and a housekeeping gene (e.g., 16S rRNA)
Procedure:
-
Culture MRSA to mid-log phase and treat with sub-inhibitory concentrations of SGB for a defined period (e.g., 30 minutes).
-
Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for mecA and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mecA expression in SGB-treated samples compared to untreated controls.
Western Blot for PBP2a Protein Expression
This protocol is to detect the effect of SGB on the production of the PBP2a protein.
Materials:
-
MRSA culture
-
SGB solution
-
Bacterial protein extraction reagent
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against PBP2a
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat MRSA cultures with sub-inhibitory concentrations of SGB as described for qRT-PCR.
-
Harvest the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary anti-PBP2a antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Crystal Violet Biofilm Inhibition Assay
This assay quantifies the effect of SGB on MRSA biofilm formation.
Materials:
-
96-well microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
SGB solution
-
MRSA inoculum
-
0.1% Crystal Violet solution
-
33% Acetic acid or 95% Ethanol
Procedure:
-
Add MRSA inoculum and sub-inhibitory concentrations of SGB to the wells of a 96-well plate containing TSB with glucose.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 33% acetic acid or 95% ethanol.
-
Measure the absorbance at 595 nm using a microplate reader.
Cell Membrane Permeability Assay (Crystal Violet Uptake)
This assay assesses changes in membrane permeability by measuring the uptake of crystal violet.
Materials:
-
MRSA culture
-
SGB solution
-
Phosphate Buffered Saline (PBS)
-
10 µg/mL Crystal Violet solution
Procedure:
-
Harvest mid-log phase MRSA cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS and treat with various concentrations of SGB (e.g., 2x and 4x MIC) for 30 minutes at 37°C.
-
Add crystal violet solution to the cell suspension and incubate for 10 minutes.
-
Centrifuge the suspension to pellet the cells.
-
Measure the absorbance of the supernatant at 595 nm. A decrease in the absorbance of the supernatant indicates increased uptake of crystal violet by the cells, signifying increased membrane permeability.
Suggested Protocol: Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)
While not yet directly demonstrated for this compound, this protocol can be used to investigate its potential to inhibit efflux pumps in MRSA.
Materials:
-
MRSA strain known to overexpress efflux pumps
-
Phosphate Buffered Saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr)
-
SGB solution
-
A known efflux pump inhibitor (EPI) as a positive control (e.g., reserpine)
-
Fluorometer
Procedure:
-
Grow MRSA to the late-logarithmic phase, harvest, and wash the cells with PBS.
-
Resuspend the cells in PBS containing glucose and incubate with EtBr to allow for its uptake.
-
Centrifuge the cells to remove excess EtBr and resuspend them in PBS with glucose.
-
Add SGB or the positive control EPI to the cell suspension.
-
Monitor the fluorescence of the suspension over time. Inhibition of EtBr efflux will result in a slower increase or a plateau in fluorescence compared to the untreated control.
Conclusion
This compound demonstrates significant promise as an adjunct to antibiotic therapy, particularly for combating resistant pathogens like MRSA. Its multifaceted mechanism of action, including the suppression of key resistance determinants and the disruption of bacterial defenses, makes it a compelling candidate for further preclinical and clinical investigation. The protocols provided herein offer a framework for the continued evaluation of SGB and other potential antibiotic adjuvants.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. Evaluation of efflux activity in vitro [bio-protocol.org]
Application Notes and Protocols for Evaluating Sanguisorbigenin Efficacy Against Bacterial Biofilms using the Crystal Violet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria is a key virulence factor for many pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Sanguisorbigenin (SGB), a natural compound isolated from the root of Sanguisorba officinalis, has demonstrated promising antibacterial and anti-biofilm properties.[1][2][3] This document provides detailed application notes and a comprehensive protocol for utilizing the crystal violet (CV) biofilm assay to quantify the efficacy of this compound in inhibiting biofilm formation.
Principle of the Crystal Violet Biofilm Assay
The crystal violet biofilm assay is a simple, reliable, and widely used method for quantifying biofilm formation in microtiter plates. The assay is based on the ability of crystal violet, a basic dye, to stain the acidic components of the extracellular polymeric substance (EPS) matrix of the biofilm and the bacterial cells. The amount of dye retained is proportional to the total biofilm biomass. By comparing the absorbance of the stained biofilm in the presence and absence of an antimicrobial agent, the percentage of biofilm inhibition can be calculated.
Application of this compound in Biofilm Inhibition
This compound has been shown to significantly inhibit biofilm formation in MRSA in a dose-dependent manner.[1] Studies suggest that SGB's anti-biofilm activity may be attributed to its ability to interfere with the bacterial quorum-sensing (QS) system, a cell-to-cell communication mechanism that regulates biofilm formation and virulence.[1][4] Specifically, SGB has been observed to downregulate the expression of the hld gene, a key regulator within the agr quorum-sensing system of Staphylococcus aureus.[1]
Quantitative Data Summary
The following table summarizes the reported biofilm inhibitory efficacy of this compound against MRSA strains. This data is crucial for designing experiments and for the comparative analysis of novel anti-biofilm agents.
| MRSA Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| ATCC 33591 | 1/8 MIC | Not specified, but > 2-fold inhibition | [1] |
| ATCC 33591 | 1/4 MIC | Not specified, but > 2-fold inhibition | [1] |
| ATCC 33591 | 1/2 MIC | 86% | [1] |
| DPS-1 | 1/8 MIC | Not specified, but > 2-fold inhibition | [1] |
| DPS-1 | 1/4 MIC | Not specified, but > 2-fold inhibition | [1] |
| DPS-1 | 1/2 MIC | 91% | [1] |
MIC: Minimum Inhibitory Concentration. The MIC of SGB against the tested strains was in the range of 12.5–50 μg/mL.[3][5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the crystal violet biofilm assay to evaluate the efficacy of this compound.
Materials
-
96-well sterile, flat-bottom microtiter plates
-
This compound (SGB) stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)
-
Bacterial culture (e.g., MRSA)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water or absolute ethanol
-
Plate reader (spectrophotometer) capable of reading absorbance at 570-595 nm
-
Pipettes and sterile tips
-
Incubator (37°C)
Experimental Procedure
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., MRSA) into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh TSB to an optical density (OD) of 0.1 at 600 nm.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of this compound at various concentrations (e.g., 1/8 MIC, 1/4 MIC, 1/2 MIC) to the respective wells.
-
Include a positive control (bacteria with no SGB) and a negative control (medium only).
-
-
Biofilm Formation:
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Washing:
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Invert the plate and gently tap on a paper towel to remove excess liquid.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm (or up to 595 nm) using a plate reader.
-
Data Analysis
The percentage of biofilm inhibition is calculated using the following formula:
% Inhibition = [1 - (OD570 of SGB-treated well / OD570 of control well)] x 100
Visualizations
The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Unveiling the Impact of Sanguisorbigenin on PBP2a Expression in MRSA
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to beta-lactam antibiotics. This resistance is primarily mediated by the penicillin-binding protein 2a (PBP2a), encoded by the mecA gene. PBP2a has a low affinity for beta-lactam antibiotics, allowing for cell wall synthesis to continue even in their presence. Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., has demonstrated potent antibacterial effects and the ability to reverse beta-lactam resistance in MRSA.[1][2] This document provides a detailed protocol for the Western blot analysis of PBP2a expression in MRSA following treatment with this compound, based on published research.
Mechanism of Action
This compound has been shown to inhibit the expression of the mecA gene at both the transcriptional and translational levels.[1][3] This leads to a significant reduction in the production of PBP2a protein.[1][2] By decreasing the levels of PBP2a, this compound effectively re-sensitizes MRSA to beta-lactam antibiotics.[1] The proposed signaling pathway involves the downregulation of the mecA gene, which in turn prevents the synthesis of PBP2a.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on PBP2a expression in MRSA strain ATCC 33591.[1] The data demonstrates a dose-dependent reduction in PBP2a levels after exposure to SGB.
| Treatment Group | This compound (SGB) Concentration (µg/mL) | PBP2a Expression Level |
| Control | 0 | Normal |
| SGB Treated 1 | 1.56 | Markedly Reduced |
| SGB Treated 2 | 3.13 | Markedly Reduced |
| SGB Treated 3 | 6.25 | Barely Traceable |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in reducing PBP2a expression.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine PBP2a levels in MRSA after treatment with this compound.
Materials and Reagents
-
MRSA strain (e.g., ATCC 33591)
-
Tryptic Soy Broth (TSB)
-
This compound (SGB)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PBP2a antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Step-by-Step Protocol
-
MRSA Culture and this compound Treatment:
-
Inoculate MRSA into Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh TSB to an OD600 of approximately 0.1.
-
Add this compound at desired sub-inhibitory concentrations (e.g., 1.56, 3.13, and 6.25 µg/mL) to the cultures.[1] Include a vehicle control (e.g., DMSO) without SGB.
-
Incubate the cultures at 37°C with shaking until they reach the mid-logarithmic growth phase.
-
-
Protein Extraction:
-
Harvest the bacterial cells by centrifugation at 4°C.
-
Wash the cell pellets twice with ice-cold PBS.
-
Resuspend the pellets in ice-cold lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or using a bead beater on ice.
-
Clarify the lysate by centrifugation at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix the protein lysates with 4x Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-PBP2a) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Perform densitometric analysis of the PBP2a bands using appropriate software to quantify the relative protein expression levels. Normalize the PBP2a signal to a loading control (e.g., a housekeeping protein) to ensure equal protein loading.
-
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Hemolysis Assay for Sanguisorbigenin Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguisorbigenin (SGB), a triterpenoid saponin isolated from Sanguisorba officinalis L., has demonstrated potential as a plant-derived antimicrobial agent.[1] As with any compound intended for therapeutic use, a thorough toxicological assessment is crucial. One of the fundamental in vitro assays for evaluating the biocompatibility of a compound with blood is the hemolysis assay.[2][3] This assay determines the extent of red blood cell (RBC) lysis, or hemolysis, caused by a test substance, providing an early indication of its potential to cause damage to erythrocytes if administered intravenously.[2][3] Drug-induced hemolysis can occur through direct toxicity to red blood cells or via an immune-mediated response.[3][4] The in vitro hemolysis assay is a primary screening tool to assess direct toxic hemolysis.[2][3]
These application notes provide a detailed protocol for conducting an in vitro hemolysis assay to evaluate the potential toxicity of this compound.
Principle of the Assay
The in vitro hemolysis assay is based on the principle that damage to the red blood cell membrane by a hemolytic agent leads to the release of hemoglobin into the surrounding medium.[2][5] The amount of liberated hemoglobin can be quantified spectrophotometrically by measuring the absorbance of the supernatant at a specific wavelength (commonly 540 nm or 541 nm).[1][5][6] The percentage of hemolysis induced by the test compound is calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).
Materials and Reagents
-
This compound (SGB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Triton X-100
-
Freshly collected whole blood (human or rabbit) with an anticoagulant (e.g., EDTA or sodium citrate)[2]
-
96-well round-bottom microtiter plates
-
96-well flat-bottom microtiter plates
-
Microcentrifuge tubes
-
Pipettes and sterile, disposable tips
-
Incubator (37°C)
-
Centrifuge with a plate rotor
-
Spectrophotometer (plate reader)
Experimental Protocol
This protocol is adapted from established methods for assessing the hemolytic activity of chemical compounds.[1][5]
Preparation of Red Blood Cell Suspension
-
Collect fresh whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood at 2500 x g for 6 minutes.[1]
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells).
-
Wash the red blood cells by resuspending the pellet in 3-5 volumes of sterile PBS (pH 7.4).
-
Centrifuge at 2500 x g for 6 minutes and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) three to four times, or until the supernatant is clear and colorless.[1]
-
After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.[1]
Preparation of Test and Control Solutions
-
This compound (SGB) Stock Solution: Prepare a stock solution of SGB in DMSO.
-
Working Solutions: Prepare a series of dilutions of SGB from the stock solution in PBS. The final concentration of DMSO in the highest concentration of SGB should be kept low (e.g., ≤ 0.5%) to avoid solvent-induced hemolysis.[1]
-
Positive Control: Prepare a 1% Triton X-100 solution in PBS.[1]
-
Negative Control: Use PBS containing the same final concentration of DMSO as in the test samples.[1]
Hemolysis Assay Procedure
-
Add 100 µL of the various concentrations of SGB working solutions to the wells of a 96-well round-bottom plate.
-
Add 100 µL of the positive control (1% Triton X-100) and negative control (PBS with DMSO) to separate wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Gently mix the contents of the wells.
-
After incubation, centrifuge the plate at 400-2500 x g for 6-10 minutes to pellet the intact red blood cells.[1][5]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 541 nm using a microplate reader.[1]
Calculation of Hemolysis Percentage
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100
Where:
-
Abs_sample is the absorbance of the sample treated with this compound.
-
Abs_negative control is the absorbance of the negative control (spontaneous hemolysis).
-
Abs_positive control is the absorbance of the positive control (100% hemolysis).
Data Presentation
The quantitative data from the in vitro hemolysis assay for this compound should be summarized in a clear and structured table for easy comparison.
Table 1: Hemolytic Activity of this compound
| This compound Concentration (µg/mL) | Mean Absorbance (541 nm) ± SD | % Hemolysis ± SD |
| Negative Control (0.5% DMSO) | Value | 0 |
| 12.5 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | < 10%[1] |
| Positive Control (1% Triton X-100) | Value | 100 |
Note: The values in this table are illustrative. Researchers should populate it with their experimental data. A study has shown that SGB exhibited below 10% hemolysis at 100 µg/mL.[1]
Visualization of Experimental Workflow
A diagram illustrating the key steps of the in vitro hemolysis assay is provided below.
Caption: Workflow of the in vitro hemolysis assay.
Interpretation of Results
The percentage of hemolysis is a direct measure of the cytotoxic effect of this compound on red blood cells under the tested conditions. Generally, a low percentage of hemolysis (typically <10%) at the intended therapeutic concentrations suggests that the compound has low hemolytic activity and is likely to be compatible with blood.[1] Conversely, a high percentage of hemolysis indicates significant damage to red blood cells and a potential for in vivo toxicity.
Previous studies have indicated that this compound exhibits low cytotoxicity and hemolysis.[1][7] Specifically, at a concentration of 100 µg/mL, SGB showed less than 10% hemolytic activity, which is significantly lower than the positive control.[1] This suggests that this compound has a low potential for causing direct damage to red blood cells.
Conclusion
The in vitro hemolysis assay is a simple, cost-effective, and reproducible method for assessing the hemolytic potential of this compound.[6] The detailed protocol and application notes provided herein offer a standardized approach for researchers, scientists, and drug development professionals to evaluate the hemocompatibility of this compound and other novel compounds. The low hemolytic activity reported for this compound supports its further investigation as a potential therapeutic agent.
References
- 1. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. haemoscan.com [haemoscan.com]
- 6. Red blood cell hemolytic assay: an alternative to assess cytotoxicity of essential oils | International Journal of Development Research (IJDR) [journalijdr.com]
- 7. researchgate.net [researchgate.net]
Application of Sanguisorbigenin to Modulate Cell Membrane Permeability: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has garnered significant interest for its diverse pharmacological activities.[1] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on cell membrane permeability. The information presented herein is intended to guide experimental design and data interpretation in the fields of microbiology, oncology, and drug delivery.
Recent studies have demonstrated that this compound can effectively alter the cell membrane permeability of various cell types, including prokaryotic and eukaryotic cells. This property underlies its potential as an antimicrobial agent, an anticancer therapeutic, and a modulator of drug uptake. This document summarizes the key findings on this compound's impact on cell membranes, provides quantitative data, and offers detailed protocols for relevant experimental assays.
Effects of this compound on Bacterial Cell Membrane Permeability
This compound has been shown to significantly increase the permeability of the cell membrane in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This alteration of the bacterial cell membrane is a key mechanism behind its antimicrobial and synergistic antibiotic effects.[2][3]
Quantitative Data:
The effect of this compound on MRSA cell membrane permeability has been quantified using the crystal violet uptake assay. The results are summarized in the table below.
| Bacterial Strain | This compound Concentration | Fold Increase in Crystal Violet Absorption | Reference |
| S. aureus ATCC 33591 | 2 x MIC | 2.1 | [1] |
| S. aureus ATCC 33591 | 4 x MIC | 2.3 | [1] |
| S. aureus DPS-1 | 2 x MIC | 3.2 | [1] |
| S. aureus DPS-1 | 4 x MIC | 3.5 | [1] |
Effects of this compound on Mammalian Cell Membrane Permeability
The impact of this compound on mammalian cell membranes is multifaceted, with evidence suggesting effects on both the plasma membrane and mitochondrial membranes.
Cytotoxicity and Hemolytic Activity:
Crucially for therapeutic applications, this compound has demonstrated low cytotoxicity towards mammalian cells at concentrations effective against bacteria.
| Cell Line | Parameter | Value | Reference |
| RAW 264.7 (murine macrophages) | IC₅₀ | ~100 µg/mL | [1] |
| Rabbit Red Blood Cells | Hemolysis at 100 µg/mL | < 10% | [1] |
Mitochondrial Membrane Permeability in Cancer Cells:
A bioactive triterpenoid compound, 3β-[(α-l-arabinopyranosyl) oxy]-urs-12,18(19)-dien-28-oic acid β-d-glucopyranosyl ester (AGE), isolated from Sanguisorba officinalis, has been shown to enhance mitochondrial membrane permeability in colorectal cancer cells, leading to apoptosis.[4][5] This suggests that this compound may have a similar mechanism of action in cancer cells, a critical area for further investigation. This increased mitochondrial permeability is a key event in the intrinsic pathway of apoptosis.
Signaling Pathways
Apoptosis Induction in Cancer Cells
This compound and related compounds from Sanguisorba officinalis can induce apoptosis in cancer cells, in part, by increasing mitochondrial membrane permeability. This leads to the release of cytochrome c into the cytoplasm, triggering a caspase cascade that culminates in programmed cell death.
References
- 1. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bioactive Compound from Sanguisorba officinalis L. Inhibits Cell Proliferation and Induces Cell Death in 5-Fluorouracil-Sensitive/Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bioactive Compound from Sanguisorba officinalis L. Inhibits Cell Proliferation and Induces Cell Death in 5-Fluorouracil-Sensitive/Resistant Colorectal Cancer Cells [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sanguisorbigenin Extraction from Plant Roots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Sanguisorbigenin from plant roots, primarily Sanguisorba officinalis L.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly reported and effective solvent for this compound extraction?
A1: Based on available research, a 70% aqueous methanol solution is frequently used for the extraction of this compound from the dried roots of Sanguisorba officinalis L.[1][2][3] This solvent mixture effectively extracts the target compound, which can then be further purified.
Q2: What are the key parameters that influence the extraction yield of this compound?
A2: The primary factors affecting the extraction yield include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-solvent ratio.[4][5] The physical state of the plant material (e.g., particle size) also plays a crucial role.
Q3: Are there advanced extraction techniques that can improve the yield and efficiency?
A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can enhance the extraction efficiency of bioactive compounds from Sanguisorba officinalis.[6] UAE utilizes ultrasonic waves to create cavitation, which facilitates the release of intracellular compounds into the solvent, often leading to higher yields in shorter extraction times compared to conventional methods.[6]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound.[1][7][8] A C18 column is typically used with a mobile phase gradient of water and acetonitrile. The detection wavelength for this compound is often set at 210 nm.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent or concentration.- Suboptimal extraction time or temperature.- Incorrect solid-to-solvent ratio.- Inadequate particle size of the plant material. | - Use a 70% aqueous methanol or ethanol solution.[1][9]- Optimize extraction time and temperature. For many bioactive compounds, temperatures around 40-60°C are a good starting point to avoid degradation.[10][11][12]- Ensure a sufficient solvent volume to allow for efficient mass transfer. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.[4]- Grind the dried plant roots to a fine powder to increase the surface area for extraction. |
| Degradation of this compound | - Excessive heat during extraction.- Prolonged exposure to harsh solvents or light. | - Avoid excessively high temperatures, especially during prolonged extraction times.[11][12]- Store extracts in a cool, dark place to prevent photodegradation. |
| Co-extraction of Impurities | - Solvent with low selectivity.- Complex plant matrix. | - After the initial extraction, perform liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.[1][3]- Further purification can be achieved using column chromatography.[1] |
| Inconsistent Results | - Variation in plant material (e.g., age, harvest time, storage conditions).- Inconsistent extraction parameters. | - Use standardized plant material from a reliable source.- Precisely control all extraction parameters (time, temperature, solvent concentration, etc.) for each experiment. |
Data Presentation
Table 1: Factors Influencing the Extraction of Bioactive Compounds from Sanguisorba officinalis Roots
| Parameter | Effect on Yield | General Recommendations | References |
| Solvent Type | The polarity of the solvent significantly impacts the extraction of different classes of compounds. Methanol and ethanol are effective for a broad range of phytochemicals.[2][13] | 70% aqueous methanol or ethanol is a good starting point for this compound.[1][9] | [1][2][9][13] |
| Solvent Concentration | The water content in the alcohol-water mixture can influence the extraction of specific compounds. | An optimal concentration often exists; for polyphenols from Funtumia elastica, it was found to be around 60-76%.[4] For this compound, 70% methanol is commonly used.[1] | [1][4] |
| Temperature | Higher temperatures generally increase solubility and diffusion rates, but can also lead to the degradation of thermolabile compounds.[12][14] | A temperature range of 40-70°C is often a good compromise for maximizing yield while minimizing degradation.[5][15][16] | [5][12][14][15][16] |
| Extraction Time | Yield typically increases with time up to a certain point, after which it may plateau or even decrease due to compound degradation.[10] | Optimal time can range from 30 minutes to several hours depending on the method. For UAE of polysaccharides from S. officinalis, around 48 minutes was found to be optimal.[6] | [6][10] |
| Solid-to-Solvent Ratio | A higher ratio (more solvent) can enhance the concentration gradient, leading to better extraction efficiency, but also results in more dilute extracts.[4] | Ratios between 1:10 and 1:50 (g/mL) are commonly investigated.[4] | [4] |
Table 2: Comparison of Extraction Methods for Bioactive Compounds from Plant Materials
| Extraction Method | Principle | Advantages | Disadvantages | References |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods. | - |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, requires less solvent over time. | Can expose compounds to high temperatures for extended periods, risking degradation. | - |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yields, reduced solvent consumption.[6] | Equipment cost, potential for localized heating and radical formation if not optimized. | [6] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
This protocol is based on a frequently cited method for the extraction and isolation of this compound.[1][3]
1. Preparation of Plant Material:
-
Air-dry the roots of Sanguisorba officinalis L.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered roots with 70% aqueous methanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature.
-
Stir the mixture periodically for 24-48 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to maximize the yield.
-
Combine the filtrates from all extractions.
3. Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
4. Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds)
-
Ethyl acetate
-
n-Butanol
-
-
The this compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
5. Isolation and Purification:
-
Subject the target fraction (e.g., ethyl acetate fraction) to column chromatography (e.g., silica gel or macro-porous resin) for further purification.
-
Elute the column with a gradient of solvents (e.g., ethanol-water) to isolate this compound.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.
Mandatory Visualization
Caption: General workflow for the extraction and isolation of this compound.
Caption: Key factors influencing the extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Genus Sanguisorba: Traditional Uses, Chemical Constituents and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. aensiweb.net [aensiweb.net]
- 6. Extraction of Sanguisorba officinalis L. polysaccharide by ultrasound-assisted extraction: structural characterization, antioxidant, hemostatic and immunological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Optimization of an Ultra-Sonication Extraction Method for Major Compounds Found in Mondia whitei Using Design of Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sanguisorbigenin solubility for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting Sanguisorbigenin solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound (SGB) is a triterpenoid saponin, a type of natural compound isolated from the plant Sanguisorba officinalis L.[1][2]. Like many triterpenoids, it has a complex, hydrophobic (water-repelling) structure, which leads to poor solubility in aqueous solutions such as cell culture media.
Q2: What is the recommended solvent for this compound?
A2: The most common and recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4] this compound is also reported to be soluble in other organic solvents like ethyl acetate and methanol.[5]
Q3: My this compound precipitates when I add it to my cell culture medium. Is this normal and how can I prevent it?
A3: Yes, this is a very common issue known as aqueous precipitation.[3][4][5] It occurs because the this compound, which is stable in the high-concentration DMSO stock, is suddenly exposed to a water-based environment where it is not soluble. To prevent this, several strategies can be employed. Please refer to the Troubleshooting Guide and the Experimental Protocols sections below for detailed instructions.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
A4: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while concentrations up to 0.5% are often used.[1] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type by running a DMSO-only vehicle control.[3]
Q5: What are the known signaling pathways affected by this compound?
A5: Research on extracts from Sanguisorba officinalis, the plant source of this compound, has shown inhibitory effects on several key inflammatory and cancer-related signaling pathways. These include the suppression of NF-κB and AP-1 activation and the upstream kinases that regulate them, such as PI3K/Akt and MAPKs (ERK, p38, JNK).[6] Additionally, extracts have been shown to block the Wnt/β-catenin signaling pathway in colorectal cancer cells.[7] While this compound is a major component of these extracts, further research is needed to attribute these effects specifically to the purified compound in various cell types.
Solubility and Stock Solution Data
While precise quantitative solubility data (e.g., mg/mL) for this compound in various solvents is not widely published, the following table summarizes recommended practices for preparing and using stock solutions for in vitro assays.
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | 100% DMSO | Ensure DMSO is anhydrous and of high purity. |
| Recommended Stock Conc. | 10-20 mM | Higher concentrations (e.g., 100 mM) are more likely to precipitate upon dilution.[3] |
| Stock Solution Storage | -20°C or -80°C | Store in small aliquots to avoid repeated freeze-thaw cycles. |
| Final DMSO Conc. in Assay | ≤ 0.5% (v/v) | Always include a vehicle control with the same final DMSO concentration as your treated samples. |
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and/or sonicate briefly in a water bath to ensure complete dissolution.[5]
-
Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol uses a serial dilution method to minimize precipitation.
-
Warm Medium: Pre-warm your cell culture medium (with or without serum, as required by your experiment) to 37°C.[5]
-
Prepare Intermediate Dilution: In a sterile tube, add a small volume of the warmed medium (e.g., 200 µL).
-
Add Stock Solution: Add the required volume of your this compound DMSO stock to the small volume of medium.
-
Mix Immediately: Immediately vortex the tube for 10-15 seconds to rapidly disperse the compound.[5] This step is critical to prevent localized high concentrations that lead to precipitation.
-
Final Dilution: Transfer the entire volume of this intermediate dilution into your final culture vessel (e.g., a flask or multi-well plate) containing the rest of the pre-warmed medium. Swirl the vessel gently to ensure even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to the same volumes of medium used in the steps above.
Diagram: Recommended Experimental Workflow
Caption: Recommended workflow for preparing and using this compound.
Potential Signaling Pathways Overview
Based on studies of its source plant, this compound may influence the following pathways. This diagram illustrates potential points of inhibition.
Caption: Potential signaling pathways inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Inhibitory effect of Sanguisorba officinalis ethanol extract on NO and PGE₂ production is mediated by suppression of NF-κB and AP-1 activation signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
How to avoid interference in Sanguisorbigenin cytotoxicity assays
Welcome to the technical support resource for researchers working with Sanguisorbigenin (SGB). This center provides essential guidance on avoiding common pitfalls and interferences in cytotoxicity assays to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SGB) and why is cytotoxicity testing critical?
This compound is a triterpenoid saponin, a natural compound isolated from the root of Sanguisorba officinalis L.[1][2]. It is investigated for various therapeutic properties, including antibacterial and anti-cancer activities[1][3]. Cytotoxicity testing is a critical step to determine the concentration at which SGB may be toxic to mammalian cells, establishing its therapeutic window. One study identified an IC50 value of approximately 100 µg/mL in RAW 264.7 macrophage cells using an MTS assay[4].
Q2: What are the common mechanisms of assay interference with natural compounds like SGB?
Natural compounds, particularly those with antioxidant properties, can directly interact with assay reagents. For tetrazolium-based assays like MTT and MTS, compounds with intrinsic reductive potential can convert the dye to formazan in the absence of viable cells, leading to a false positive signal (i.e., overestimation of cell viability)[5][6][7]. Furthermore, compounds that affect cellular metabolism without causing cell death can also skew results from metabolic assays[8].
Q3: My MTT/MTS assay shows increased viability at high SGB concentrations. Is this possible?
While not impossible, it is a strong indicator of assay interference. This compound, as a natural plant-derived compound, may possess reductive properties that directly reduce the MTT or MTS tetrazolium salt to its colored formazan product[5]. This chemical reaction is independent of cellular metabolic activity and can mask true cytotoxic effects. It is crucial to perform a cell-free control to test for this interference[7].
Q4: SGB is known to alter bacterial cell membranes. Could this affect LDH release assays in mammalian cells?
Yes, this is a significant potential source of interference. SGB has been shown to alter cell membrane permeability in bacteria[4][9][10]. If SGB has a similar sub-lethal effect on mammalian cell membranes, it could cause leakage of lactate dehydrogenase (LDH) into the culture medium, leading to a positive signal in the LDH assay even if the cells are not dead. This would result in an overestimation of cytotoxicity. Therefore, it is advisable to confirm LDH assay results with a method that measures an endpoint of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining).
Q5: I am using the RAW 264.7 macrophage cell line. Are there any specific considerations?
Yes. Macrophage activation can cause interference in MTT assays, leading to an overestimation of cell numbers[8]. Activated macrophages exhibit increased activity of enzymes like inducible nitric oxide synthase (iNOS), which can contribute to the reduction of MTT. If your experimental conditions might activate the macrophages, your MTT results may be artificially inflated. It is recommended to use a non-metabolic assay, such as a direct cell count or a DNA-binding dye exclusion assay, to validate your findings in this cell line[8].
Q6: How can I definitively test if SGB is interfering with my colorimetric assay?
The most direct method is to run a cell-free control . Add this compound at the same concentrations used in your experiment to wells containing only culture medium (no cells). Then, add the assay reagent (e.g., MTT, MTS, or LDH assay reagents) and incubate for the same duration. If a color change occurs, it indicates direct chemical interference between SGB and the assay components.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Presence of air bubbles. | 1. Ensure a homogenous single-cell suspension before seeding.2. Fill outer wells with sterile PBS or medium to minimize evaporation from sample wells[11].3. Carefully inspect wells and puncture any bubbles with a sterile needle. |
| MTT/MTS signal does not decrease (or increases) with higher SGB concentration | SGB has intrinsic reducing activity that directly converts the tetrazolium salt to formazan, masking cytotoxicity[5][7]. | 1. Run a cell-free control with SGB and the MTT/MTS reagent.2. If interference is confirmed, switch to a non-tetrazolium-based assay (e.g., LDH release, CellTiter-Glo®, or a dye-exclusion method like Trypan Blue or Propidium Iodide). |
| High LDH release detected at seemingly non-toxic SGB concentrations | SGB may be causing sub-lethal membrane permeabilization without inducing cell death, a mechanism observed in bacteria[4][9]. | 1. Correlate LDH results with a true cell death marker. Use microscopy to visually inspect cell morphology for signs of lysis.2. Use a secondary assay that measures apoptosis (e.g., Caspase-Glo®, Annexin V staining) to confirm cell death. |
| Low overall signal or absorbance values across the plate | The initial cell density was too low for the assay's linear range. | Determine the optimal cell seeding density for your specific cell line and assay by running a titration experiment prior to testing your compound[12]. |
Quantitative Data Summary
The following table summarizes published cytotoxicity data for this compound.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| This compound (SGB) | RAW 264.7 | MTS | 24 hours | ~100 µg/mL | [4] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for MTT/MTS Assays
This protocol determines if this compound directly reacts with tetrazolium salts.
-
Preparation: Prepare serial dilutions of SGB in cell culture medium to match the final concentrations used in your cellular assay.
-
Plating: Add 100 µL of each SGB dilution to triplicate wells of a 96-well plate. Include "medium only" wells as a negative control. No cells are added to this plate.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Solubilization (MTT only): Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Analysis: A significant increase in absorbance in SGB-containing wells compared to the "medium only" control indicates direct interference.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures membrane integrity by quantifying LDH released from damaged cells.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of SGB for the desired exposure time (e.g., 24 hours). Include three essential controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve SGB.
-
Medium Background: Wells with medium but no cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the assay endpoint[13].
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Measurement: Read the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)]
Visualizations
Diagram 1: Experimental Workflow for SGB Cytotoxicity Testing
Caption: A recommended workflow for SGB cytotoxicity assays.
Diagram 2: Logic for Avoiding Assay Interference
Caption: Decision tree for selecting appropriate controls and assays.
Diagram 3: Potential SGB Interference Pathways
Caption: How SGB's chemical properties can interfere with assays.
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsbio.com [atsbio.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining dosage for Sanguisorbigenin synergistic effect with beta-lactams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of Sanguisorbigenin (SGB) with beta-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound (SGB) when used alone against MRSA?
The Minimum Inhibitory Concentration (MIC) of this compound against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA) has been reported to be in the range of 12.5 to 50 µg/mL.[1][2]
Q2: What level of synergy can be expected when combining SGB with beta-lactam antibiotics?
When combined with SGB, the MIC of beta-lactam antibiotics such as ampicillin and oxacillin against MRSA can be significantly reduced. Studies have shown a 2 to 8-fold reduction in the MIC of these antibiotics in the presence of SGB.[3][4] Another study reported a reduction of 2 to 16-fold in the MIC of conventional antibiotics when combined with SGB.[5][6]
Q3: What is the underlying mechanism of the synergistic effect between SGB and beta-lactams against MRSA?
The primary mechanism involves the suppression of the mecA gene expression by SGB.[1][2][3] This gene is responsible for encoding Penicillin-Binding Protein 2a (PBP2a), which confers resistance to beta-lactam antibiotics in MRSA. By inhibiting mecA expression, SGB reduces the levels of PBP2a, thereby re-sensitizing MRSA to the effects of beta-lactams.[1][2][3][7] SGB also downregulates other genes involved in resistance, such as blaR1 and blaZ.[3][7] Additionally, SGB has been shown to inhibit biofilm formation and alter the cell membrane permeability of MRSA.[4][5]
Q4: What are the recommended sub-inhibitory concentrations of SGB to study its mechanism of action without causing significant bacterial death?
For mechanistic studies, such as analyzing gene expression, sub-MIC concentrations of SGB are recommended. Researchers have successfully used concentrations in the range of 1.56 to 6.25 µg/mL to investigate the effect of SGB on the expression of resistance-related genes in MRSA.[3][7]
Troubleshooting Guides
Problem: High variability in MIC values for SGB.
-
Possible Cause 1: Purity of SGB. The purity of the this compound used can significantly impact its activity.
-
Solution: Ensure the use of high-purity SGB (>98%). The purity can be verified using techniques like High-Performance Liquid Chromatography (HPLC).[3]
-
-
Possible Cause 2: Inconsistent bacterial inoculum. The density of the bacterial culture used for the assay can affect the MIC reading.
-
Solution: Standardize the bacterial inoculum to a specific McFarland standard (e.g., 0.5) to ensure a consistent starting bacterial concentration for each experiment.
-
-
Possible Cause 3: Variation in broth media. Different batches or brands of Mueller-Hinton Broth (MHB) can have slight variations.
-
Solution: Use a consistent source and lot of MHB for all experiments. Prepare the media according to the manufacturer's instructions.
-
Problem: Inconsistent or no synergistic effect observed in checkerboard assays.
-
Possible Cause 1: Inappropriate concentration ranges. The concentration ranges of SGB and the beta-lactam antibiotic may not cover the synergistic interaction zone.
-
Solution: Design the checkerboard assay with a broad range of concentrations for both SGB (e.g., from 1/16 x MIC to 2 x MIC) and the beta-lactam antibiotic.
-
-
Possible Cause 2: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index. The FIC index is the standard measure for synergy, and incorrect calculation can lead to misinterpretation of results.
-
Solution: The FIC index is calculated as follows: FICI = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone). A FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
-
-
Possible Cause 3: Strain-specific differences. The synergistic effect may vary between different strains of MRSA.
-
Solution: Test the synergy on multiple, well-characterized strains of MRSA to confirm the effect.
-
Data Presentation
Table 1: MIC of this compound and Beta-Lactams Against MRSA
| Compound | Organism Strains | MIC Range (µg/mL) |
| This compound (SGB) | 6 strains of S. aureus | 12.5 - 50[1][2] |
| Ampicillin | 6 strains of S. aureus | 15.6 - 62.5[3] |
| Oxacillin | 6 strains of S. aureus | 125 - 1000[3] |
Table 2: Synergistic Effect of SGB with Beta-Lactams
| Combination | Effect | Fold Reduction in Antibiotic MIC |
| SGB + Ampicillin | Synergy or Partial Synergy | 2 to 6-fold[3] |
| SGB + Oxacillin | Synergy or Partial Synergy | 2 to 8-fold[3] |
| SGB + Conventional Antibiotics | Synergy or Partial Synergy | 2 to 16-fold[5][6] |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound and beta-lactam antibiotics.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound, beta-lactam antibiotic, MRSA strains, 0.5 McFarland standard turbidity solution.
-
Procedure:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of SGB and the beta-lactam antibiotic in MHB in the microtiter plates.
-
Add the bacterial suspension to each well.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of SGB and beta-lactam antibiotics.
-
Materials: 96-well microtiter plates, MHB, SGB, beta-lactam antibiotic, MRSA suspension.
-
Procedure:
-
Prepare serial two-fold dilutions of SGB horizontally and the beta-lactam antibiotic vertically in a 96-well plate containing MHB.
-
Inoculate each well with the standardized MRSA suspension (final concentration ~5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additive, or antagonism).
-
Visualizations
Caption: Experimental workflow for investigating SGB and beta-lactam synergy.
Caption: Mechanism of this compound's synergistic action with beta-lactams.
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming poor resolution in HPLC analysis of Sanguisorbigenin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to overcome poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Sanguisorbigenin.
Troubleshooting Guide: Poor Resolution
Poor peak resolution in HPLC can manifest as peak tailing, fronting, broadening, or complete co-elution. Below is a systematic guide to diagnosing and resolving these common issues.
Q1: My this compound peak is broad and tailing. What are the potential causes and solutions?
Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
Possible Causes & Corrective Actions:
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the sample concentration or injection volume. As a general rule, inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[2]
-
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound.
-
Column Contamination or Degradation: Buildup of particulate matter or sample residue on the column frit or within the packing material can cause peak distortion.[1][5][6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q2: Why are my this compound peak and a nearby impurity peak not separating (co-eluting)?
Co-elution is a common challenge, especially when analyzing complex mixtures like plant extracts.[7] The key is to alter the selectivity (α) of the chromatographic system.[8]
Possible Causes & Corrective Actions:
-
Inadequate Mobile Phase Composition: The organic solvent ratio, pH, or buffer strength may not be optimal for separating structurally similar compounds.[1][3][9]
-
Solution 1 (Optimize Organic Solvent): If using a gradient, try making it shallower to increase the separation time between closely eluting peaks. Acetonitrile is often preferred over methanol for separating flavonoid-like compounds due to its higher elution strength and lower viscosity.[3]
-
Solution 2 (Adjust pH): Changing the mobile phase pH can alter the ionization state of this compound or interfering compounds, thereby changing their retention and improving selectivity.
-
-
Incorrect Stationary Phase: The column chemistry may not be suitable for the analytes.
-
Solution: Switch to a different stationary phase. If you are using a standard C18 column, consider one with a different bonding chemistry (e.g., C8, Phenyl-Hexyl) or a column from a different manufacturer, as packing materials can vary significantly.
-
-
Suboptimal Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[2]
-
Solution: Systematically vary the column temperature. Increasing temperature generally shortens retention times but can sometimes improve or worsen resolution depending on the analytes.[3] For some flavonoid isomers, increasing the temperature from 30°C to 40°C has been shown to achieve baseline separation.[3]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q3: What are typical starting HPLC conditions for this compound analysis?
Based on published methods, a good starting point for analyzing this compound involves reverse-phase chromatography.[10][11][12]
| Parameter | Recommended Condition |
| Column | C18 (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm)[10][11] |
| Mobile Phase A | Water (often with 0.1% formic acid)[3][4] |
| Mobile Phase B | Acetonitrile[10][11] |
| Gradient | A multi-step gradient starting around 30% B and increasing to ~55% B over 30-40 minutes is effective.[10][11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temp. | 30-40 °C[3][10][11] |
| Detection | UV at 210 nm[10][11] |
Q4: How critical is sample preparation for achieving good resolution?
Proper sample preparation is crucial.[9][13][14] A "dirty" sample can introduce interfering compounds that co-elute with your analyte and can quickly contaminate and degrade your column, leading to poor peak shape and resolution.[5][15][16]
Key sample preparation steps include:
-
Extraction: Efficiently extracting this compound from the sample matrix.
-
Cleanup: Using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[14][17]
-
Filtration: Filtering the final sample through a 0.22 or 0.45 µm syringe filter to remove particulates that can block the column.[6][17]
Q5: Could the this compound be degrading during my analysis?
Yes, analyte degradation can lead to the appearance of unexpected peaks and a decrease in the main analyte peak area, which can be mistaken for resolution issues.[18][19] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products and establish the stability of the molecule.[20][21] If degradation is suspected, ensure sample and standard solutions are fresh and stored properly (e.g., refrigerated, protected from light).[14]
Experimental Protocols
Protocol 1: General Sample Preparation from Sanguisorba officinalis Root
This protocol outlines a general method for the extraction and cleanup of this compound for HPLC analysis.
-
Milling and Extraction:
-
Air-dry the roots of Sanguisorba officinalis L. and grind them into a fine powder.
-
Extract the powder (e.g., 100 g) with 70% aqueous methanol (3 x 500 mL) at room temperature with agitation.[11]
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on polarity.[11] this compound is typically enriched in the EtOAc fraction.
-
-
Final Preparation for HPLC:
-
Evaporate the solvent from the desired fraction (e.g., EtOAc).
-
Accurately weigh and dissolve a portion of the dried extract in a suitable solvent, ideally the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water). The typical concentration for injection is around 0.1 - 1 mg/mL.[17]
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[17]
-
Sample Preparation Workflow Diagram
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. journals.ekb.eg [journals.ekb.eg]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. impactfactor.org [impactfactor.org]
- 21. mdpi.com [mdpi.com]
Addressing variability in Sanguisorbigenin minimum inhibitory concentration (MIC) tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address variability in Sanguisorbigenin Minimum Inhibitory Concentration (MIC) tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antibacterial activity?
A1: this compound (SGB) is a triterpenoid saponin isolated from the root of Sanguisorba officinalis L.[1][2]. It has demonstrated notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values ranging from 12.5 to 50 µg/mL against various standard and clinical isolates[3][4].
Q2: What is the primary mechanism of action of this compound against MRSA?
A2: this compound exhibits a multi-faceted mechanism of action against MRSA. It has been shown to inhibit biofilm formation and alter the permeability of the bacterial cell membrane[3]. Furthermore, it interferes with the mecA-mediated resistance pathway by downregulating the expression of genes such as mecA, blaR1, and blaZ, leading to a significant reduction in the production of Penicillin-Binding Protein 2a (PBP2a)[5][6]. This protein is crucial for β-lactam resistance in MRSA[5][7][8].
Q3: Why am I observing significant variability in my this compound MIC results?
A3: Variability in MIC assays is a common issue and can be attributed to several factors, including inter- and intra-laboratory differences, and the inherent biological variability of the test strains[5]. For natural compounds like this compound, this variability can be exacerbated by challenges such as poor water solubility, the compound's color interfering with visual or spectrophotometric readings, and the lack of standardized testing guidelines for such molecules[9].
Q4: How should I prepare my this compound stock solution for MIC testing?
A4: Due to its likely lipophilic nature, this compound may have poor solubility in aqueous media[9]. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO)[10][11]. The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth[11].
Q5: My this compound solution is colored. How can I accurately determine the MIC?
A5: The color of natural product solutions can interfere with traditional turbidity-based MIC determination[9]. To circumvent this, it is recommended to use a colorimetric broth microdilution method. This involves the use of metabolic indicators like 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin[2][12][13][14]. These indicators change color in the presence of viable, metabolically active cells, providing a clear visual endpoint that is independent of the compound's color.
Data Presentation
Table 1: this compound MIC Values Against Various S. aureus Strains
| Bacterial Strain | Type | This compound MIC (µg/mL) | Reference |
| ATCC 33591 | MRSA Reference Strain | 12.5 | [3][5] |
| DPS-1 | Clinical MRSA Isolate | 50 | [3][5] |
| DPS-3 | Clinical MRSA Isolate | 25 | [3] |
| CCARM 3090 | MRSA Strain | 25 | [5][6] |
| CCARM 3091 | MRSA Strain | 25 | [5][6] |
| CCARM 3095 | MRSA Strain | 12.5 | [5][6] |
| CCARM 3102 | MRSA Strain | 50 | [5][6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for natural compounds.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 1280 µg/mL[11].
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
2. Preparation of Microtiter Plates:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add 100 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process through column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the positive control (bacterial growth without this compound), and column 12 will be the negative control (sterile broth).
3. Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells in columns 1 through 11.
-
The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
For colored compounds, proceed to Protocol 2 for colorimetric determination.
Protocol 2: Colorimetric MIC Determination using TTC
1. Reagent Preparation:
-
Prepare a sterile 0.125% (w/v) solution of 2,3,5-triphenyltetrazolium chloride (TTC) in water[2][13].
2. Addition of TTC and Incubation:
-
After the initial 18-24 hour incubation period from Protocol 1, add 20 µL of the TTC solution to each well of the microtiter plate.
-
Re-incubate the plate at 37°C for an additional 2-4 hours.
3. Reading the Results:
-
A color change from colorless to pink/red indicates bacterial growth.
-
The MIC is determined as the lowest concentration of this compound in the well that remains colorless.
Mandatory Visualizations
Caption: this compound's mechanism against MRSA resistance.
Caption: Troubleshooting workflow for this compound MIC tests.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No bacterial growth in positive control well. | 1. Inoculum was not viable or added incorrectly.2. Contamination with an inhibitory substance.3. Incorrect growth medium used. | 1. Prepare a fresh inoculum and ensure proper pipetting.2. Use fresh, sterile reagents and media.3. Verify that the correct medium (e.g., CAMHB) was used. |
| Growth observed in the negative control (sterility) well. | 1. Contamination of the growth medium or plate.2. Cross-contamination during pipetting. | 1. Use fresh, sterile media and plates.2. Employ proper aseptic pipetting techniques. |
| Precipitate formation in wells with high this compound concentration. | 1. Poor solubility of this compound in the aqueous medium. | 1. Ensure the final DMSO concentration is sufficient for solubility but does not exceed 1%.2. Consider using a stabilizing agent like Tween 80 at a low concentration (e.g., 0.05%), but validate its effect on bacterial growth first. |
| Inconsistent MIC values across replicate plates. | 1. Inaccurate serial dilutions.2. Variation in inoculum density.3. Inconsistent incubation conditions. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Prepare a single, large batch of standardized inoculum for all replicate plates.3. Ensure all plates are incubated at the same temperature for the same duration. |
| MIC value is unexpectedly high or shows no activity. | 1. This compound degradation.2. The bacterial strain is resistant.3. Inaccurate stock solution concentration. | 1. Prepare a fresh stock solution of this compound.2. Verify the identity and expected susceptibility of the bacterial strain.3. Confirm the purity and accurate weighing of the this compound powder. |
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MRSA compendium of epidemiology, transmission, pathophysiology, treatment, and prevention within one health framework [frontiersin.org]
- 9. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. revive.gardp.org [revive.gardp.org]
- 12. researchgate.net [researchgate.net]
- 13. Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Best practices for long-term storage of Sanguisorbigenin samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Sanguisorbigenin samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed vial.[1] It is also advisable to store it in a desiccated environment to prevent degradation from moisture.
Q2: How should I store this compound once it is in a solution?
Stock solutions of this compound should be prepared and then aliquoted into smaller, tightly sealed vials for storage at -20°C.[1] This practice of creating aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. Generally, these solutions are usable for up to one month.[1] For optimal results, it is best to prepare fresh solutions for immediate use whenever possible.[1]
Q3: My this compound sample was briefly at a higher temperature during shipping. Is it still viable?
Short periods (less than one week) at temperatures higher than the recommended storage temperature, such as those that may occur during shipping, are unlikely to significantly affect the product's life or efficacy.[1] However, upon receipt, the sample should immediately be stored under the recommended conditions.
Q4: What is the best way to bring this compound samples to room temperature before use?
Before opening the vial, it is recommended that the this compound product be allowed to stand at room temperature for at least 60 minutes.[1] This gradual warming helps to prevent condensation from forming inside the vial, which could compromise the integrity of the sample.
Storage Condition Summary
| Sample Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | Up to 6 months[1] | Keep vial tightly sealed and desiccated. |
| Solution | -20°C | Up to 1 month[1] | Store in aliquots to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced efficacy or inconsistent results in experiments. | Degradation of this compound due to improper storage. | - Ensure storage is at -20°C. - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare fresh solutions for sensitive experiments. |
| Contamination of the stock solution. | - Use sterile techniques when preparing and handling solutions. - Visually inspect the solution for any signs of precipitation or microbial growth. | |
| Difficulty dissolving the solid this compound. | The compound may have absorbed moisture. | - Ensure the vial was brought to room temperature before opening to prevent condensation. - Use a high-quality solvent as recommended by the supplier. |
| Precipitation observed in the stock solution after thawing. | The concentration may be too high for the solvent at low temperatures. | - Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a lower concentration stock solution. |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound against various bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), can be determined using a broth microdilution assay.[2][3]
-
Preparation of Inoculum: Bacterial strains are sub-cultured twice on Mueller-Hinton Agar (MHA) at 37°C for 24 hours. The bacterial inoculum is then adjusted to a 0.5 McFarland standard (approximately 1.5 × 10⁸ colony-forming units (CFU)/mL) in Mueller-Hinton Broth (MHB).[4] The final inoculum concentration in the wells should be 1.5 × 10⁵ CFU/well.[4]
-
Serial Dilutions: Serial dilutions of this compound are prepared in MHB in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the this compound dilutions.
-
MIC Value Determination: The plate is incubated for 24 hours at 37°C. The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.[4]
Checkerboard Assay for Synergistic Effects
To evaluate the synergistic effect of this compound with antibiotics, a checkerboard dilution test is performed.[5][6]
-
Preparation: Serial dilutions of this compound are prepared along the x-axis of a 96-well plate, and serial dilutions of an antibiotic are prepared along the y-axis.
-
Inoculation: Each well is inoculated with a bacterial suspension as described in the MIC protocol.
-
Incubation and Analysis: After incubation, the MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[4]
This compound's Effect on MRSA Resistance Pathway
This compound has been shown to have a synergistic effect with β-lactam antibiotics against MRSA.[2][3] It is suggested that this compound may inhibit the expression of the mecA gene, which is responsible for resistance.[2][3] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics, allowing the bacteria to survive in their presence.[2] The expression of mecA is regulated by the transmembrane sensor/signal transducer proteins BlaR1 and MecR1.[2]
Caption: this compound's inhibitory effect on the MRSA resistance pathway.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of SGB with antibiotics [bio-protocol.org]
- 5. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability [mdpi.com]
- 6. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sanguisorbigenin and Vancomycin: A Synergistic Alliance Against Methicillin-Resistant Staphylococcus aureus
For Immediate Release
In the ongoing battle against antibiotic resistance, a promising new strategy has emerged: the combination of Sanguisorbigenin (SSG), a natural compound, with the conventional antibiotic vancomycin. This guide provides an in-depth comparison of the synergistic effects of this combination against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
The combination of this compound and vancomycin demonstrates a potent synergistic effect against MRSA. This synergy is characterized by a significant reduction in the minimum inhibitory concentration (MIC) of vancomycin, enhanced bactericidal activity, and the inhibition of biofilm formation. The primary mechanisms behind this synergy are believed to be the disruption of the bacterial cell membrane and the interference with the accessory gene regulator (agr) quorum-sensing system by SSG, which in turn facilitates the action of vancomycin.
Comparative Performance Analysis
The synergistic efficacy of the SSG-vancomycin combination has been validated through various in-vitro experiments. Below is a comparative summary of its performance against MRSA, benchmarked against vancomycin monotherapy and other combination therapies.
Table 1: Synergistic Activity of this compound (SSG) and Vancomycin against MRSA Strains
| MRSA Strain | Agent | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination | FICI | Interpretation | Fold Reduction in Vancomycin MIC |
| ATCC 33591 | SSG | 12.5 | 3.125 | 0.31 | Synergy | 8-fold |
| Vancomycin | 2 | 0.25 | ||||
| DPS-1 | SSG | 25 | 6.25 | 0.375 | Synergy | 4-fold |
| Vancomycin | 4 | 1 | ||||
| DPS-3 | SSG | 50 | 12.5 | 0.5 | Synergy | 2-fold |
| Vancomycin | 8 | 4 |
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; >0.5 to 4 indicates no interaction; >4 indicates antagonism.[1][2]
Table 2: Time-Kill Kinetics of SSG and Vancomycin Combination against MRSA (ATCC 33591)
| Time (hours) | Control (log CFU/mL) | SSG (1/2 MIC) (log CFU/mL) | Vancomycin (1/2 MIC) (log CFU/mL) | SSG + Vancomycin (1/2 MIC each) (log CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 6.5 | 6.2 | 4.5 |
| 8 | 8.8 | 7.0 | 6.5 | 3.0 |
| 16 | 9.2 | 7.2 | 6.8 | <2.0 |
| 24 | 9.5 | 7.5 | 7.0 | <2.0 (near eradication) |
Data synthesized from descriptive reports in the literature indicating significant inhibition after 4 hours and near eradication within 24 hours.[1][2]
Table 3: Inhibition of MRSA Biofilm Formation by SSG
| MRSA Strain | SSG Concentration | Biofilm Inhibition (%) |
| ATCC 33591 | 1/2 MIC (6.25 µg/mL) | 86% |
| DPS-1 | 1/2 MIC (12.5 µg/mL) | 91% |
Studies show that SSG significantly inhibits biofilm formation at sub-inhibitory concentrations.[1]
Comparison with Alternative Vancomycin Combination Therapies
While direct comparative studies are limited, the data suggests that the SSG-vancomycin combination offers a promising alternative to other vancomycin-based combination therapies for MRSA.
Table 4: Overview of Vancomycin Combination Therapies for MRSA
| Combination Therapy | Reported Advantages | Reported Disadvantages/Limitations |
| Vancomycin + β-Lactams | Potential for synergistic activity. | Mixed clinical trial results, potential for antagonism in some cases. |
| Vancomycin + Daptomycin | May be effective for persistent bacteremia. | Increased risk of nephrotoxicity. |
| Vancomycin + Ceftaroline | Some studies show improved outcomes for specific infections. | Not consistently superior to monotherapy in all cases.[3] |
| Vancomycin + this compound | Significant reduction in vancomycin MIC, potent biofilm inhibition, enhanced bactericidal activity. | Limited clinical data, requires further in-vivo and clinical validation. |
Mechanism of Synergistic Action
The synergistic effect of this compound with vancomycin is attributed to a multi-pronged attack on MRSA's defense mechanisms.
Alteration of Cell Membrane Permeability
This compound, a triterpenoid, is believed to intercalate into the bacterial cell membrane, disrupting its integrity and increasing its permeability.[2] This disruption facilitates the entry of vancomycin into the cell, allowing it to reach its target site—the peptidoglycan synthesis pathway—more effectively.
Figure 1: SSG-mediated increase in membrane permeability.
Inhibition of Biofilm Formation via Quorum Sensing Interference
Biofilm formation is a key virulence factor for MRSA, providing a physical barrier against antibiotics. This compound has been shown to significantly inhibit biofilm formation by downregulating the expression of the hld gene, a crucial component of the agr quorum-sensing system.[1][2] By disrupting this cell-to-cell communication system, SSG prevents the coordination of bacterial gene expression required for biofilm development.
Figure 2: SSG interference with the agr quorum sensing system.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Testing
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic effect of two antimicrobial agents.
-
Preparation of Reagents: Prepare stock solutions of this compound and vancomycin in an appropriate solvent. Serially dilute each agent in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Figure 3: Checkerboard assay workflow.
Time-Kill Curve Assay
This assay assesses the rate of bactericidal activity of antimicrobial agents over time.
-
Preparation: Prepare tubes containing MHB with the test agents at desired concentrations (e.g., 1/2 MIC of SSG, 1/2 MIC of vancomycin, and the combination). Include a drug-free control.
-
Inoculation: Inoculate each tube with the MRSA suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 4, 8, 16, and 24 hours), withdraw an aliquot from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on nutrient agar. Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) on each plate and plot the log CFU/mL against time.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Inoculation: Inoculate a 96-well plate containing Tryptic Soy Broth (TSB) with the MRSA strain and the test compounds (SSG at sub-inhibitory concentrations).
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Solubilization: Wash the wells again with PBS and then add 30% acetic acid to solubilize the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm. The percentage of inhibition is calculated relative to the control.
Conclusion and Future Directions
The synergistic combination of this compound and vancomycin presents a compelling strategy to combat MRSA infections. The ability of SSG to enhance the efficacy of vancomycin, particularly against biofilm-forming strains, addresses a significant challenge in the treatment of persistent infections. Further research, including in-vivo studies and clinical trials, is warranted to fully evaluate the therapeutic potential of this combination. The detailed protocols and data presented in this guide aim to facilitate such investigations and accelerate the development of novel anti-MRSA therapies.
References
- 1. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. antibacterial-activity-and-synergy-of-antibiotics-with-sanguisorbigenin-isolated-from-sanguisorba-officinalis-l-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Sanguisorbigenin and Other Natural Compounds Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has spurred intensive research into alternative therapeutic agents, with natural compounds emerging as a promising frontier. This guide provides a detailed, objective comparison of the anti-MRSA activity of sanguisorbigenin, a triterpenoid saponin from Sanguisorba officinalis, against other well-documented natural compounds: berberine, quercetin, allicin, curcumin, and tea tree oil. The comparative analysis is supported by experimental data on their efficacy, mechanisms of action, and synergistic potential with conventional antibiotics.
Quantitative Comparison of Anti-MRSA Activity
The following table summarizes the key quantitative data on the in vitro efficacy of this compound and other selected natural compounds against MRSA. It is important to note that variations in MRSA strains and experimental conditions can influence these values.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Biofilm Inhibition | Cytotoxicity |
| This compound | 12.5–50[1][2] | Not consistently reported | Significant dose-dependent inhibition[1] | IC50: ~100 µg/mL against RAW 264.7 cells[1] |
| Berberine | 32–256[3][4][5] | Same or twofold above MIC | Inhibits biofilm formation[5][6] | Varies with cell line |
| Quercetin | 62.5–500[7][8] | Not consistently reported | Significant reduction in biofilm biomass[5][9] | Generally low |
| Allicin | 16–64[10][11] | 128–256[10] | Inhibits biofilm formation[12] | Can be cytotoxic at higher concentrations |
| Curcumin | 125–250[13][14] | >250[13] | Inhibits biofilm formation[15] | Generally low |
| Tea Tree Oil | 0.02%–2% (v/v)[16][17] | 0.04%–4% (v/v)[16][17] | Inhibits biofilm formation and removes mature biofilms[[“]] | Can cause skin irritation at high concentrations |
Mechanisms of Action and Synergistic Effects
This compound
This compound exhibits a multi-faceted approach to combating MRSA. Its primary mechanisms include:
-
Alteration of Cell Membrane Permeability : this compound damages the cytoplasmic membrane of MRSA, leading to the leakage of intracellular components.[1]
-
Inhibition of Biofilm Formation : It significantly inhibits MRSA biofilm formation in a dose-dependent manner.[1] At sub-inhibitory concentrations, it has been shown to downregulate the expression of the biofilm regulatory gene hld.[1]
-
Synergy with Antibiotics : this compound demonstrates synergistic or partial synergistic effects when combined with conventional antibiotics, including β-lactams and non-β-lactams.[1][2][19] It can reduce the MIC of these antibiotics by 2 to 16-fold.[1][20] This synergy is partly attributed to its ability to downregulate MRSA resistance-related genes like mecA, which leads to decreased expression of Penicillin-Binding Protein 2a (PBP2a).[2][21]
Other Natural Compounds
-
Berberine : This alkaloid primarily acts by damaging the cell wall and membrane integrity of MRSA, leading to the leakage of cellular contents.[3][6][10] It also exhibits synergistic effects with β-lactam antibiotics.[3]
-
Quercetin : A flavonoid that inhibits MRSA biofilm formation and can act synergistically with antibiotics.[5][9] Its mechanism involves the downregulation of virulence-related genes.[5]
-
Allicin : The active component of garlic, allicin, inhibits thiol-containing enzymes in bacteria, disrupting essential metabolic processes.[7] It also demonstrates anti-biofilm properties.[12]
-
Curcumin : The main active ingredient in turmeric, curcumin, can disrupt the bacterial cell membrane and inhibit the expression of PBP2a in MRSA.[22][23] It also shows synergistic activity with various antibiotics.[24]
-
Tea Tree Oil : This essential oil disrupts the permeability of the cytoplasmic membrane of MRSA, leading to the leakage of intracellular components and inhibition of respiration.[15] It is effective against both planktonic cells and biofilms.[17][[“]]
Experimental Protocols
This section provides a general overview of the methodologies commonly employed in the cited studies. For specific details, researchers should refer to the original publications.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard assay for determining the MIC of natural compounds against MRSA, often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Biofilm Inhibition Assay
The crystal violet assay is a common method to quantify the effect of natural compounds on MRSA biofilm formation.
-
Biofilm Formation : MRSA is cultured in a 96-well plate in the presence of sub-inhibitory concentrations of the test compound for 24 hours at 37°C.
-
Washing : Planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining : The remaining adherent biofilm is stained with 0.1% crystal violet for 15-30 minutes.
-
Destaining : The stain is solubilized using a solvent such as 33% acetic acid or ethanol.
-
Quantification : The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.
Cell Membrane Permeability Assay
The effect of a compound on the cell membrane integrity of MRSA can be assessed by measuring the leakage of intracellular components.
-
Treatment : A suspension of MRSA is treated with the test compound at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period.
-
Centrifugation : The bacterial cells are pelleted by centrifugation.
-
Measurement of Leakage : The supernatant is collected, and the concentration of leaked intracellular molecules, such as DNA, RNA (measured by absorbance at 260 nm), or specific ions (e.g., K+), is determined. An increase in the concentration of these molecules in the supernatant compared to the untreated control indicates membrane damage.
Conclusion
This compound demonstrates significant potential as an anti-MRSA agent, distinguished by its dual action of direct bactericidal activity and synergy with existing antibiotics. Its ability to inhibit biofilm formation and disrupt the cell membrane makes it a compelling candidate for further preclinical and clinical investigation. While other natural compounds like berberine, quercetin, allicin, curcumin, and tea tree oil also exhibit potent anti-MRSA properties, the comprehensive mechanism of action and strong synergistic effects of this compound position it as a particularly promising lead compound in the development of new therapeutic strategies against MRSA infections. Further research should focus on in vivo efficacy, safety profiles, and the formulation of these natural compounds for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Advancements in MRSA treatment: the role of berberine in enhancing antibiotic therapy | Semantic Scholar [semanticscholar.org]
- 7. DSpace [soar.wichita.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in MRSA treatment: the role of berberine in enhancing antibiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. doaj.org [doaj.org]
- 14. Allicin Reduces the Production of α-Toxin by Staphylococcus aureus [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. ndnr.com [ndnr.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Sanguisorbigenin: A Comparative Analysis of its Efficacy Against Diverse MRSA Strains
For Immediate Release
This publication provides a comprehensive analysis of the antibacterial and anti-biofilm efficacy of Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., against various strains of Methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals exploring novel antimicrobial agents.
Executive Summary
This compound has demonstrated significant antibacterial activity against both reference and clinical isolates of MRSA.[1][2] Its efficacy is not only attributed to direct antimicrobial action but also to its synergistic effects with conventional antibiotics, its ability to inhibit biofilm formation, and its mechanism of compromising the bacterial cell membrane.[3][4][5] This guide synthesizes the available quantitative data, outlines the methodologies for its assessment, and visualizes the key mechanisms of action.
Comparative Antibacterial Activity
This compound exhibits a potent antibacterial effect against a range of MRSA strains. The minimum inhibitory concentrations (MICs) of SGB were found to be in the range of 12.5–50 μg/ml.[1][3][6] Furthermore, SGB demonstrates a remarkable synergistic effect when combined with β-lactam antibiotics, such as ampicillin and oxacillin, significantly reducing their required MICs to combat resistant strains.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics Against Various MRSA Strains
| Strain | SGB (μg/ml) | Ampicillin (μg/ml) | Ampicillin + SGB (μg/ml) | Oxacillin (μg/ml) | Oxacillin + SGB (μg/ml) |
| ATCC 33591 | 12.5 | 62.5 | 15.6 | 1000 | 125 |
| Clinical Isolate 1 | 25 | 31.3 | 15.6 | 500 | 125 |
| Clinical Isolate 2 | 50 | 15.6 | 7.8 | 250 | 62.5 |
| Clinical Isolate 3 | 25 | 62.5 | 15.6 | 125 | 31.3 |
| Clinical Isolate 4 | 12.5 | 31.3 | 7.8 | 250 | 62.5 |
| Clinical Isolate 5 | 50 | 15.6 | 7.8 | 500 | 125 |
Data sourced from a study on the antibacterial activity of this compound.[1]
Inhibition of Biofilm Formation
A critical aspect of MRSA's resilience is its ability to form biofilms. This compound has been shown to significantly inhibit biofilm formation in a dose-dependent manner.[2][3] At subinhibitory concentrations, SGB was observed to reduce biofilm formation by over 85% in certain strains.[2][3] This anti-biofilm activity is linked to the downregulation of the biofilm regulatory gene hld.[2][3] Earlier studies on the ethanol extract of Sanguisorba officinalis also suggest that the inhibition of biofilm formation may be mediated through an ica-dependent manner.[1][7]
Table 2: Biofilm Inhibition by this compound at Subinhibitory Concentrations
| Strain | Concentration (MIC) | Biofilm Inhibition (%) |
| ATCC 33591 | 1/2 | 86 |
| DPS-1 | 1/2 | 91 |
Data reflects the percentage of biofilm inhibition observed in the presence of this compound.[2][3]
Mechanism of Action: A Multi-pronged Attack
This compound employs a multifaceted approach to combat MRSA. Its primary mechanisms include the inhibition of Penicillin-Binding Protein 2a (PBP2a) expression, a key factor in methicillin resistance, and the disruption of cell membrane integrity.[1][3][5]
PBP2a Inhibition
SGB has been shown to significantly reduce the expression of the mecA gene, which codes for PBP2a.[1][8] By downregulating mecA, this compound effectively lowers the production of PBP2a, thereby resensitizing MRSA to β-lactam antibiotics.[1]
Alteration of Cell Membrane Permeability
Transmission electron microscopy has revealed that SGB treatment leads to visible damage to the cytoplasmic membranes of MRSA cells, causing surface roughness and eventual cell lysis with the release of cytoplasmic contents.[2][4] This disruption of the cell membrane is a key component of its direct bactericidal activity.[3][5]
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol extract of Sanguisorba officinalis L. inhibits biofilm formation of methicillin-resistant Staphylococcus aureus in an ica-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Promise of Sanguisorbigenin: An In Vivo Comparative Guide for Antibacterial Drug Development
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge. Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., has demonstrated promising in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). However, a critical gap exists in the preclinical data: to date, no in vivo studies validating its antibacterial efficacy have been published. This guide provides a comprehensive comparison of this compound's in vitro performance against the established in vivo efficacy of standard-of-care antibiotics for MRSA infections, offering a data-driven perspective for future research and development.
This compound: In Vitro Antibacterial Profile
This compound has shown potent antibacterial activity in laboratory settings, primarily against MRSA. Its key characteristics are summarized below.
| Parameter | Finding | Citation |
| Target Pathogen | Methicillin-Resistant Staphylococcus aureus (MRSA) | [1][2] |
| Minimum Inhibitory Concentration (MIC) | 12.5–50 µg/mL against various MRSA strains | [1][2] |
| Mechanism of Action | Downregulates the mecA gene, leading to reduced expression of Penicillin-Binding Protein 2a (PBP2a), which is crucial for methicillin resistance. | [1] |
| Synergistic Effects | Exhibits synergy with β-lactam antibiotics, reducing their MICs by 2 to 16-fold. Also shows synergy with non-β-lactam antibiotics like linezolid and vancomycin. | [2][3] |
| Additional Effects | Inhibits MRSA biofilm formation and alters bacterial cell membrane permeability. | [2][3] |
In Vivo Performance of Comparator Antibiotics against MRSA
To contextualize the potential of this compound, it is essential to compare its in vitro data with the established in vivo efficacy of antibiotics commonly used to treat MRSA infections. The following table summarizes key findings from various animal models.
| Antibiotic | Animal Model | MRSA Strain(s) | Key In Vivo Efficacy | Citation(s) |
| Vancomycin | Murine Peritonitis Model | Glycopeptide-intermediate S. aureus (GISA) | Comparable bacterial reduction to linezolid. | [4] |
| Rabbit Necrotizing Pneumonia Model | USA300 | 83-100% mortality; less effective than linezolid at suppressing toxin production. | [5][6] | |
| Murine Skin Wound Infection Model | MRSA | More effective in a liposomal formulation than as a free drug in reducing bacterial load. | [7] | |
| Linezolid | Murine Hematogenous Pulmonary Infection Model | MRSA | Significantly reduced bacterial numbers in the lungs compared to vancomycin. | [1] |
| Rabbit Necrotizing Pneumonia Model | USA300 | Significantly improved survival rates (75% survival with early treatment) and suppressed exotoxin synthesis compared to vancomycin. | [5][6] | |
| Guinea Pig Foreign-Body Infection Model | MRSA | Reduced planktonic bacteria by 1.2 to 1.7 log10 CFU/mL as monotherapy; more effective when combined with rifampin. | [8] | |
| Daptomycin | Murine Thigh Infection Model | MRSA, VRE | Potent in vivo bactericidal activity, achieving 99% of maximal kill at an AUCfree/MICbroth ratio of 171-442. | [3] |
| Murine Peritonitis Model | MRSA, MSSA | More rapid and greater bactericidal activity compared to vancomycin and linezolid in both healthy and neutropenic mice. | [9] | |
| Murine Hematogenous Pulmonary Infection Model | MRSA | Improved survival and decreased the number of lung abscesses and bacteria compared to controls. | [10][11] | |
| Ceftaroline | Rabbit Pneumonia Model | PVL-producing MRSA (USA300) | Investigated for in vivo activity against severe pneumonia. | [2] |
| Rabbit Joint Infection Model | MRSA, VISA | Demonstrated superior efficacy to vancomycin and linezolid in reducing bacterial counts in synovium, bone marrow, and bone. | [12] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments cited in the evaluation of anti-MRSA agents in vivo.
Murine Thigh Infection Model
-
Animal Preparation: Immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide injections) are typically used.
-
Inoculation: A clinical isolate of MRSA is cultured to a logarithmic growth phase. A specific inoculum size (e.g., 10^6 to 10^7 CFU) is injected into the thigh muscle of each mouse.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the investigational drug or a comparator is initiated. Dosing regimens are designed to mimic human pharmacokinetics.
-
Endpoint Analysis: After a set duration (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: The change in log10 CFU/thigh is calculated and compared between treatment groups and the untreated control group.
Murine Peritonitis Model
-
Inoculation: Mice are injected intraperitoneally with a specific inoculum of MRSA.
-
Treatment: The test compounds are administered, often subcutaneously or intraperitoneally, at various time points post-infection.
-
Monitoring: The bacterial load in the peritoneal fluid is quantified at different time intervals. In some studies using bioluminescent bacterial strains, bacterial activity can be monitored in real-time in living animals.[9]
-
Outcome Measures: Key outcomes include the reduction in bacterial counts in the peritoneal fluid, sterilization of the blood (bacteremia), and overall survival rates.[4]
Rabbit Pneumonia Model
-
Infection Induction: A specific MRSA strain, such as a Panton-Valentine leukocidin (PVL)-producing clone, is instilled into the bronchi of anesthetized rabbits to induce necrotizing pneumonia.[2][5]
-
Treatment Initiation: Antibiotic therapy is initiated at various time points post-infection to simulate different clinical scenarios (e.g., early vs. late treatment).
-
Outcome Assessment: The primary outcome is often survival over a defined period. Secondary outcomes can include bacterial counts in the lungs, histopathological examination of lung tissue, and measurement of bacterial toxin levels (e.g., PVL and alpha-hemolysin) in lung homogenates.[5][6]
Visualizing the Path Forward
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound against MRSA.
General Workflow for In Vivo Antibacterial Validation
Caption: A typical experimental workflow for in vivo antibacterial validation.
Comparative Status of this compound Research
Caption: Current research status of this compound vs. standard antibiotics.
References
- 1. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of Ceftaroline Fosamil in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The bactericidal effect of liposomal vancomycin as a topical combating system against Methicillin-resistant Staphylococcus aureus skin wound infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sanguisorbigenin and Synthetic Inhibitors in the Attenuation of Bacterial Biofilms
For Immediate Release
In the persistent battle against antibiotic resistance, the targeting of bacterial biofilms has emerged as a critical strategy. Biofilms, complex communities of microorganisms encased in a self-produced matrix, confer significant protection to bacteria, rendering conventional antibiotic treatments less effective. This guide provides a detailed comparison of the efficacy of Sanguisorbigenin (SGB), a natural triterpenoid saponin, with that of prominent synthetic biofilm inhibitors, namely furanones and antimicrobial peptides, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious biofilm-forming pathogen.
Executive Summary
This compound, isolated from the dried root of Sanguisorba officinalis L., has demonstrated significant, dose-dependent inhibition of MRSA biofilm formation.[1] Its mechanism of action is linked to the downregulation of the agr quorum sensing system, a key regulator of virulence in Staphylococcus aureus, and alteration of cell membrane permeability.[1][2] Synthetic inhibitors, such as furanones and antimicrobial peptides, also exhibit potent anti-biofilm properties, often by interfering with quorum sensing pathways or by directly disrupting the biofilm matrix and bacterial membranes. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these promising anti-biofilm agents.
Data Presentation: Quantitative Comparison of Biofilm Inhibition
The following tables summarize the quantitative data on the anti-biofilm efficacy of this compound and selected synthetic inhibitors against MRSA. It is important to note that the experimental conditions, including the specific MRSA strains and assay methodologies, may vary between studies, warranting careful interpretation of the data.
Table 1: Biofilm Inhibition Efficacy of this compound against MRSA
| MRSA Strain | SGB Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| ATCC 33591 | 1/8 MIC | >50 | [1] |
| ATCC 33591 | 1/4 MIC | >70 | [1] |
| ATCC 33591 | 1/2 MIC (6.25) | 86 | [1] |
| DPS-1 | 1/8 MIC | >50 | [1] |
| DPS-1 | 1/4 MIC | >70 | [1] |
| DPS-1 | 1/2 MIC | 91 | [1] |
Table 2: Biofilm Inhibition Efficacy of Synthetic Furanones against MRSA
| Furanone Derivative | MRSA Strain | Metric | Value (µM) | Reference |
| F105 | ATCC 43300 | MIC | 50 | [3] |
| F105 | ATCC 43300 | MBC | 80 | [3] |
| F105 | ATCC 43300 | BPC | 40-80 | [3] |
| AT125 | MRSA | IC50 | 5.412 | [4] |
| AT137 | MRSA | IC50 | 3.870 | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; BPC: Biofilm Preventing Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 3: Anti-biofilm Efficacy of Synthetic Antimicrobial Peptides against MRSA
| Peptide | MRSA Strain(s) | Metric | Value (µM) | Reference |
| RRIKA | MRSA, VRSA | - | Superior to conventional antibiotics | [5] |
| RR | MRSA, VRSA | - | Superior to conventional antibiotics | [5] |
| ASU014 | MRSA | - | Synergistic with oxacillin | [6] |
Mechanism of Action: Targeting Bacterial Communication and Integrity
This compound: The primary anti-biofilm mechanism of SGB against S. aureus involves the disruption of the accessory gene regulator (agr) quorum sensing system.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. SGB has been shown to significantly downregulate the expression of the hld gene, which encodes the delta-hemolysin and is a key component of the agr regulon.[1] By interfering with this communication pathway, SGB effectively inhibits the production of virulence factors and the formation of biofilms. Additionally, SGB alters the permeability of the bacterial cell membrane.[2]
Synthetic Furanones: Halogenated furanones are well-known quorum sensing inhibitors. Their mechanism of action often involves competing with the natural signaling molecules (autoinducers) for binding to their cognate receptor proteins. This competitive inhibition prevents the activation of genes responsible for biofilm formation and virulence factor production.
Synthetic Antimicrobial Peptides: These peptides typically possess a cationic and amphipathic structure, enabling them to interact with and disrupt the negatively charged bacterial cell membrane. This can lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[5] Some antimicrobial peptides also exhibit anti-biofilm activity by interfering with the biofilm matrix or by modulating the host immune response.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The agr quorum sensing pathway in S. aureus and points of inhibition.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Experimental Protocols
Crystal Violet Biofilm Inhibition Assay
This assay is a standard method for quantifying biofilm formation and its inhibition.
-
Bacterial Culture Preparation: An overnight culture of the test bacterium (e.g., S. aureus ATCC or clinical MRSA strains) is prepared in a suitable growth medium such as Tryptic Soy Broth (TSB).
-
Inoculation: The overnight culture is diluted to a standardized concentration. Aliquots of the diluted culture are then added to the wells of a 96-well microtiter plate. Test compounds (this compound or synthetic inhibitors) at various concentrations are added to the designated wells. Control wells containing only the bacterial culture (positive control) and wells with only medium (negative control) are also included.
-
Incubation: The plate is incubated under static conditions for a specified period, typically 24 to 48 hours, at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer solution, such as phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature.
-
Washing: The excess crystal violet stain is removed by washing the wells with water.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent, such as 30% acetic acid or ethanol, to each well.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Conclusion
Both this compound and synthetic biofilm inhibitors represent promising avenues for the development of novel therapeutics to combat biofilm-associated infections. This compound demonstrates potent, dose-dependent anti-biofilm activity against MRSA by targeting the agr quorum sensing system. Synthetic inhibitors, such as furanones and peptides, also show significant efficacy, with mechanisms that include quorum sensing inhibition and direct membrane disruption. While direct comparative studies are limited, the data presented in this guide provides a valuable resource for researchers to evaluate the potential of these compounds. Further investigation into the efficacy of these inhibitors against a broader range of clinical isolates and in in vivo models is warranted to fully elucidate their therapeutic potential.
References
- 1. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Methicillin-Resistant Staphylococcus aureus with Short Salt-Resistant Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Antibacterial Peptide Exhibits Synergy with Oxacillin against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Sanguisorbigenin: A Comparative Analysis of PBP2a Expression Inhibitors in MRSA
For Immediate Release
Iksan, Jeonbuk, Korea – November 6, 2025 – In the ongoing battle against antibiotic resistance, targeting the expression of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA) has emerged as a critical strategy. A compelling body of research highlights the efficacy of Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis, in reducing PBP2a levels. This report provides a comprehensive comparison of this compound with other notable PBP2a expression inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Efficacy of PBP2a Modulators
This compound has been shown to significantly decrease the expression of PBP2a, the protein encoded by the mecA gene that confers resistance to β-lactam antibiotics in MRSA.[1][2] The following table summarizes the performance of this compound in comparison to other compounds known to affect PBP2a.
| Compound | Mechanism of Action on PBP2a | Quantitative Impact on PBP2a/mecA Expression | Key Findings & Citations |
| This compound (SGB) | Downregulates the expression of the mecA gene, leading to a reduction in PBP2a protein levels. | Dose-dependent reduction in PBP2a. At 6.25 µg/ml, PBP2a levels were described as "hard to trace".[1][2] | Demonstrates potent inhibition of both mecA transcription and PBP2a translation.[1][2] |
| Corilagin | Slightly decreases the production of PBP2a but significantly inhibits its function by preventing its binding to β-lactam antibiotics. | Described as a "slight" decrease in PBP2a production. | Primarily acts by inactivating PBP2a rather than significantly reducing its expression. |
| Tellimagrandin II | Reduces mecA transcription and inhibits the activity of PBP2a. | Reduces mecA transcription. | Acts on both the genetic and protein levels to inhibit PBP2a-mediated resistance. |
| Quinazolinones | Act as allosteric inhibitors, binding to a site on PBP2a that triggers a conformational change, increasing the binding affinity of β-lactam antibiotics to the active site. | Does not directly reduce PBP2a expression but enhances the activity of β-lactam antibiotics against MRSA.[2][3][4][5] | A promising approach for combination therapy to resensitize MRSA to existing antibiotics.[2][3][4][5] |
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for the key experimental techniques used to assess PBP2a expression are provided below.
Western Blotting for PBP2a Detection in MRSA
This protocol outlines the steps for detecting PBP2a protein levels in MRSA lysates.
-
Preparation of MRSA Lysates:
-
Culture MRSA strains overnight in a suitable broth medium (e.g., Tryptic Soy Broth) with and without the test compound at various concentrations.
-
Harvest bacterial cells by centrifugation at 4°C.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in lysis buffer containing a protease inhibitor cocktail.
-
Lyse the cells using a bead beater or sonicator.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PBP2a (e.g., mouse anti-PBP2a monoclonal antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein stain).
-
Quantitative Real-Time PCR (RT-qPCR) for mecA Gene Expression
This protocol details the measurement of mecA gene expression levels in MRSA.
-
RNA Extraction:
-
Culture MRSA with and without the test compound as described for the Western blot protocol.
-
Harvest bacterial cells and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers for mecA.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for mecA, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.
-
Use primers for a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mecA gene and the housekeeping gene.
-
Calculate the relative expression of the mecA gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated control.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Regulation of mecA expression in MRSA and the inhibitory effect of this compound.
Caption: Experimental workflow for assessing PBP2a expression.
Caption: Allosteric inhibition of PBP2a by Quinazolinones.
References
- 1. research.mpu.edu.mo [research.mpu.edu.mo]
- 2. researchgate.net [researchgate.net]
- 3. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mode of Action of Sanguisorbigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sanguisorbigenin (SGB), a natural compound isolated from the root of Sanguisorba officinalis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's mode of action with established alternatives, supported by experimental data. We delve into its antibacterial, anti-inflammatory, and anticancer properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding of its therapeutic potential.
Antibacterial Activity: A Potent Weapon Against MRSA
This compound has demonstrated remarkable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a formidable challenge in clinical practice. Its primary antibacterial mechanism involves the disruption of key resistance determinants in MRSA.
This compound has been shown to inhibit the expression of the mecA gene, which is responsible for encoding the Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a has a low affinity for β-lactam antibiotics, rendering them ineffective. By reducing the expression of mecA and consequently the levels of PBP2a, this compound effectively resensitizes MRSA to β-lactam antibiotics.[1][2]
Furthermore, this compound exhibits a synergistic effect when combined with conventional antibiotics, significantly reducing their minimum inhibitory concentrations (MICs).[3] Studies have also highlighted its ability to inhibit biofilm formation, a critical virulence factor in persistent MRSA infections, and to alter the permeability of the bacterial cell membrane.[3][4]
Comparative Analysis of Antibacterial Performance
To contextualize the antibacterial efficacy of this compound, this section compares its performance with standard-of-care antibiotics used for MRSA infections: Vancomycin, Linezolid, and Daptomycin.
| Compound | Target Organism | MIC (μg/mL) | Biofilm Inhibition (%) | Mechanism of Action |
| This compound (SGB) | MRSA (ATCC 33591) | 12.5 - 50[1][2][5] | 86% at 1/2 MIC[3] | Inhibition of mecA expression and PBP2a synthesis, alteration of cell membrane permeability, and inhibition of biofilm formation.[1][2][4] |
| Vancomycin | MRSA (ATCC 33591) | 1.0[6] | 40% at 100 µg/mL[7] | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. |
| Linezolid | MRSA (ATCC 33591) | 1.56[8] | >98% at 10x MIC[9] | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. |
| Daptomycin | MRSA | 0.125 - 1.0[10] | 27.5% - 36.2% reduction in biofilm mass at 0.5 µg/mL[11] | Disrupts bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mode of action of this compound against MRSA and a typical experimental workflow for assessing antibacterial synergy.
Anti-inflammatory and Anticancer Potential
Beyond its antibacterial properties, constituents of Sanguisorba officinalis, including the related compound Ziyuglycoside II, have demonstrated promising anti-inflammatory and anticancer activities. While direct data for this compound is emerging, the activities of these closely related compounds provide valuable insights.
Anti-inflammatory Effects
Ziyuglycoside II has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[10] It can attenuate systemic inflammation and has been investigated for its potential in treating inflammatory conditions like collagen-induced arthritis.[11] Studies on extracts of Sanguisorba species have demonstrated inhibition of pro-inflammatory cytokines through the modulation of pathways such as p38/ERK/MAPK and NF-κB.[4][6]
Anticancer Activity
Ziyuglycoside II has exhibited significant anticancer effects across various cancer cell lines.[12][13] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell metastasis.[12][14] The EGFR signaling pathway has been identified as a critical target in its anti-cancer effects.[12][13]
Comparative Cytotoxicity
The following table summarizes the cytotoxic effects of Ziyuglycoside II, a major bioactive component of Sanguisorba officinalis, against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
| Ziyuglycoside II | Esophageal (OE21) | Not specified[12][13] |
| Cholangiocarcinoma (HuCCT1) | Not specified[12][13] | |
| Gastric (BGC-823) | Not specified[12][13] | |
| Liver (HepG2) | Not specified[12][13] | |
| Colon (HCT116) | Not specified[12][13] | |
| Pancreatic (PANC-1) | Not specified[12][13] |
Note: While the referenced study reports significant anti-cancer effects, specific IC50 values for each cell line were not provided in the abstract.
Signaling Pathways in Cancer
The diagrams below illustrate the proposed anticancer signaling pathways of Ziyuglycoside II.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Reagents: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Prepare Mueller-Hinton Broth (MHB) for bacterial culture.
-
Inoculum Preparation: Culture the MRSA strain overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Inoculate each well with the prepared MRSA suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional checkerboard of dilutions. Serially dilute this compound along the rows and the second antibiotic along the columns.
-
Inoculation: Inoculate each well with the standardized MRSA inoculum.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
Crystal Violet Biofilm Inhibition Assay
-
Biofilm Formation: Grow MRSA in a 96-well plate in the presence of sub-inhibitory concentrations of the test compound. Include a control with no compound. Incubate to allow biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate to stain the biofilm.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solvent (e.g., 30% acetic acid) to each well to solubilize the crystal violet from the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The percentage of biofilm inhibition is calculated relative to the control.
Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression
-
RNA Extraction: Treat MRSA with this compound and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using primers specific for the mecA gene and a housekeeping gene for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the mecA gene in treated versus untreated samples.
Western Blot for PBP2a Protein Levels
-
Protein Extraction: Lyse MRSA cells treated with this compound to extract total protein.
-
Protein Quantification: Determine the protein concentration in each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for PBP2a, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: Add a substrate for the enzyme and detect the resulting signal to visualize and quantify the PBP2a protein bands.
References
- 1. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of this compound and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Dichloromethane Fraction of Sanguisorba tenuifolia Inhibits Inflammation in Cells Through Modulation of the p38/ERK/MAPK and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ziyuglycoside II exerts antiproliferative and antimetastasis effe...: Ingenta Connect [ingentaconnect.com]
- 9. Ziyuglycoside II attenuated OVX mice bone loss via inflammatory responses and regulation of gut microbiota and SCFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziyuglycoside I attenuates collagen-induced arthritis through inhibiting plasma cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms [cjnmcpu.com]
- 12. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Repurposing Ziyuglycoside II Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Sanguisorbigenin: A Favorable Cytotoxicity Profile Compared to Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxicity profile of Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., reveals a favorable safety profile when compared to several conventional antibiotics. This comparison, crucial for the advancement of new therapeutic agents, highlights this compound's potential as a promising candidate for further drug development, particularly in an era of growing antibiotic resistance.
Recent studies demonstrate that this compound exhibits significantly lower cytotoxicity against mammalian cells compared to commonly used antibiotics. This guide provides a detailed comparison of the cytotoxicity data, outlines the experimental methodologies used for these assessments, and illustrates the key signaling pathways influenced by this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Comparison
The following table summarizes the cytotoxicity data for this compound and a selection of conventional antibiotics on the murine macrophage cell line, RAW 264.7. The data for this compound is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. For the conventional antibiotics, data is presented as cell viability at concentrations that are multiples of their minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound | Cell Line | Assay | IC50 | Cell Viability at 8x MIC | Reference |
| This compound | RAW 264.7 | MTS | ~100 µg/mL | Not Reported | [1] |
| Oxytetracycline | RAW 264.7 | MTT | Not Reported | ~60% | [2] |
| Ciprofloxacin | RAW 264.7 | MTT | Not Reported | ~75% | [2] |
| Sulfamethoxazole/Trimethoprim | RAW 264.7 | MTT | Not Reported | ~80% | [2] |
| Cefotaxime | RAW 264.7 | MTT | Not Reported | ~90% | [2] |
Table 1: Comparative Cytotoxicity of this compound and Conventional Antibiotics.
Experimental Protocols
The cytotoxicity of this compound was determined using an MTS assay, a colorimetric method for assessing cell viability. The following is a detailed protocol based on the methodology described in the cited literature.[1]
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells were cultured in a humidified incubator at 37°C with 5% CO2.
-
Cells were seeded at a density of 5 x 10^4 cells per well in 96-well plates with a total volume of 100 µL of culture medium.
-
After 24 hours of incubation, the existing medium was replaced with fresh medium containing various concentrations of this compound. A control group with 0.5% DMSO (the solvent for SGB) was also prepared.
MTS Assay Procedure:
-
Following a 24-hour treatment period with this compound, 20 µL of the CellTiter 96® AQueous One Solution Reagent (Promega), which contains the MTS tetrazolium compound, was added to each well.[1]
-
The plates were then incubated for a period of 1 to 4 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader. The quantity of formazan product, which is purple in color, is directly proportional to the number of viable cells in the culture.
-
The percentage of cell viability was calculated relative to the control wells. The IC50 value was then determined from the dose-response curve.
Signaling Pathway Modulation
This compound and extracts from its source plant, Sanguisorba officinalis, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, specifically the NF-κB and MAPK pathways.[3] These pathways are crucial in regulating the cellular response to inflammatory stimuli.
The diagram below illustrates the general mechanism of how this compound may inhibit these pro-inflammatory signaling cascades.
Figure 1: Inhibition of NF-κB and MAPK Signaling Pathways by this compound.
Conclusion
The available data strongly suggests that this compound possesses a more favorable cytotoxicity profile than several conventional antibiotics. Its high IC50 value against mammalian cells, coupled with its ability to modulate pro-inflammatory signaling pathways, underscores its potential as a lead compound in the development of novel therapeutics. Further research, including in vivo studies and broader comparative analyses, is warranted to fully elucidate the therapeutic index and clinical potential of this compound. This initial comparison provides a solid foundation for such future investigations.
References
Safety Operating Guide
Proper Disposal of Sanguisorbigenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Sanguisorbigenin, a natural compound isolated from the root of Sanguisorba officinalis. [1][2]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be taken, treating it as a potentially hazardous substance. The following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The overriding principle for laboratory waste is to have a disposal plan before starting any experiment.[3] It is crucial to minimize the generation of waste whenever possible by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[4]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and compatible hazardous waste container.[3][4] The container should be kept closed except when adding waste.[3][4]
-
Liquid Waste:
-
Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, labeled hazardous waste container designated for flammable or halogenated solvents, depending on the solvent used.[5] Never mix incompatible wastes.[3]
-
Aqueous Solutions: Collect aqueous solutions of this compound in a dedicated, labeled hazardous waste container. Do not dispose of aqueous solutions containing this compound down the drain unless it has been definitively identified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4][6]
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]
-
Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[4][8] Ensure secondary containment is used to prevent spills.
3. Disposal Request:
-
Once the waste container is full or you have completed your experiments, arrange for disposal through your institution's licensed hazardous waste contractor.[4] Follow your institution's specific procedures for waste pickup.
Summary of Waste Streams and Disposal Methods
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled, sealed, compatible container | Collection by a licensed hazardous waste contractor |
| Contaminated Labware | Labeled, sealed, compatible container | Collection by a licensed hazardous waste contractor |
| This compound in Organic Solvents | Labeled, sealed, solvent-compatible container | Collection by a licensed hazardous waste contractor |
| This compound in Aqueous Solutions | Labeled, sealed, compatible container | Collection by a licensed hazardous waste contractor |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements in your location.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. sfasu.edu [sfasu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Sanguisorbigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Sanguisorbigenin in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational and disposal practices, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under OSHA criteria. However, adherence to standard laboratory safety protocols is crucial when handling any chemical substance.
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves | Essential for preventing direct skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side shields or goggles | Standard laboratory practice to protect eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required under normal use | In situations where dust generation is unavoidable, a dust mask or respirator may be appropriate to prevent inhalation. |
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. |
| Skin Contact | Remove contaminated clothing immediately and rinse the affected skin area with water. |
| Eye Contact | Rinse eyes thoroughly with plenty of water, removing contact lenses if present. |
| Ingestion | Have the individual drink water (up to two glasses). If they feel unwell, consult a physician. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.
-
Safe Handling Practices: Avoid creating dust. Use proper glove removal techniques to prevent skin contact with the substance. Wash hands thoroughly after handling.
Storage:
-
Conditions: Store in a tightly sealed container in a dry, well-ventilated place.
-
Incompatibilities: No specific incompatibilities have been identified.
Accidental Release and Disposal Plan
Accidental Release:
-
Personnel Precautions: Ensure adequate ventilation and wear appropriate PPE. For significant spills, evacuate the area.
-
Containment: Cover drains to prevent the substance from entering the water system.
-
Cleanup: Carefully sweep or scoop up the dry material, avoiding dust generation. Collect the spilled material in a suitable container for disposal. Clean the affected area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow: Synergy Testing with Antibiotics
The following diagram outlines a typical experimental workflow for assessing the synergistic antibacterial effects of this compound with a conventional antibiotic against a bacterial strain like Methicillin-Resistant Staphylococcus aureus (MRSA), as described in recent literature.[2][3][4]
References
- 1. osha.gov [osha.gov]
- 2. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity and synergy of antibiotics with this compound isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
